Product packaging for 4-Heptyl-N-phenylaniline(Cat. No.:CAS No. 64924-62-5)

4-Heptyl-N-phenylaniline

Cat. No.: B15444978
CAS No.: 64924-62-5
M. Wt: 267.4 g/mol
InChI Key: FHJMSDCQQHIAFG-UHFFFAOYSA-N
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Description

4-Heptyl-N-phenylaniline is a useful research compound. Its molecular formula is C19H25N and its molecular weight is 267.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25N B15444978 4-Heptyl-N-phenylaniline CAS No. 64924-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64924-62-5

Molecular Formula

C19H25N

Molecular Weight

267.4 g/mol

IUPAC Name

4-heptyl-N-phenylaniline

InChI

InChI=1S/C19H25N/c1-2-3-4-5-7-10-17-13-15-19(16-14-17)20-18-11-8-6-9-12-18/h6,8-9,11-16,20H,2-5,7,10H2,1H3

InChI Key

FHJMSDCQQHIAFG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

Foundational & Exploratory

4-Heptyl-N-phenylaniline: A Technical Overview of Core Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyl-N-phenylaniline is a substituted diphenylamine derivative with potential applications in materials science and as a synthetic intermediate. This technical guide provides a summary of its known physical and chemical properties. It is important to note that while some basic properties have been reported, comprehensive experimental data, particularly regarding its biological activity and detailed spectral characterization, remains limited in publicly available literature.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in Table 1. It is critical to highlight that experimental values for melting and boiling points have not been found in surveyed literature, with some sources indicating "N/A" (Not Available).[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 64924-62-5[1]
Molecular Formula C₁₉H₂₅N[1]
Molecular Weight 267.41 g/mol [1]
Density 0.987 g/cm³[1]
Flash Point 199.8 °C[1]
Melting Point N/A[1]
Boiling Point N/A

Synthesis

Hypothetical Experimental Workflow: Buchwald-Hartwig Amination

This diagram outlines a generalized workflow for the synthesis of this compound via a Buchwald-Hartwig cross-coupling reaction.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification 4-Heptylaniline 4-Heptylaniline Reaction_Vessel Inert Atmosphere (N₂ or Ar) 4-Heptylaniline->Reaction_Vessel Bromobenzene Bromobenzene Bromobenzene->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., Pd(OAc)₂) Pd_Catalyst->Reaction_Vessel Ligand Phosphine Ligand (e.g., BINAP) Ligand->Reaction_Vessel Base Base (e.g., NaOtBu) Base->Reaction_Vessel Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction_Vessel Heating Heating (e.g., 80-110 °C) Reaction_Vessel->Heating Quenching Quenching (e.g., with water) Heating->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Generalized workflow for the synthesis of this compound.

Spectral Data

Experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) specifically for this compound could not be located in the reviewed literature. While spectral information for the related compound, 4-heptylaniline, is available, it cannot be used as a direct substitute for the target compound.[2]

Biological Activity and Signaling Pathways

There is currently no available information in the public domain regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound can be described or visualized. Research into the antioxidant properties of other N-alkylanilines suggests a potential for such activity, but this has not been experimentally verified for this compound.

Potential Applications

Given its structural similarity to other N-alkylanilines, this compound may have potential applications in the following areas:

  • Liquid Crystals: The long alkyl chain could impart mesogenic properties, making it a candidate for research in liquid crystal displays. However, no specific studies on the liquid crystalline properties of this compound were found.

  • Antioxidants: Diphenylamine derivatives are known to function as antioxidants. Further research would be needed to determine if this compound exhibits similar properties.

  • Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules in various fields, including pharmaceuticals and materials science.

Conclusion

This compound is a chemical compound for which only basic physicochemical data is currently available. There is a significant gap in the scientific literature regarding its experimental properties, including melting and boiling points, comprehensive spectral data, and any potential biological activity. The lack of this information hinders a complete technical assessment and underscores the need for further experimental investigation to fully characterize this compound and explore its potential applications. Professionals in drug development and materials science should consider this lack of data when evaluating this compound for any application.

References

An In-Depth Technical Guide to 4-Heptyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of 4-Heptyl-N-phenylaniline, including its chemical identifiers, physicochemical properties, and general experimental protocols relevant to its synthesis and analysis. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Chemical Identifiers and Physicochemical Properties

This compound is an aromatic amine with a heptyl group attached to the phenyl ring. Its identification and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers for this compound
IdentifierValue
CAS Number 64924-62-5[1]
Molecular Formula C₁₉H₂₅N[1]
Synonyms 4-Heptyldiphenylamine, Benzenamine, 4-heptyl-N-phenyl-[1]
EINECS Number 265-277-4[1]
Table 2: Physicochemical Properties of this compound
PropertyValue
Molecular Weight 267.409 g/mol [1]
Density 0.987 g/cm³[1]
Flash Point 199.8 °C[1]

Experimental Protocols

General Synthesis of 4-Alkyl-N-phenylanilines via N-Alkylation

A common method for the synthesis of N-alkylanilines is the N-alkylation of anilines with alcohols or alkyl halides. The following is a representative protocol.

Materials:

  • Aniline

  • 1-Heptanol (or 1-bromoheptane)

  • Catalyst (e.g., a transition metal complex)

  • Base (e.g., potassium carbonate)

  • Solvent (e.g., toluene)

Procedure:

  • In a round-bottom flask, combine aniline, a molar excess of the alkylating agent (1-heptanol or 1-bromoheptane), the catalyst, and the base in the chosen solvent.

  • The reaction mixture is then heated to reflux for several hours to ensure the completion of the reaction.

  • Reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst and base are removed by filtration.

  • The solvent is removed from the filtrate under reduced pressure.

  • The resulting crude product is then purified using column chromatography to isolate the desired this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Reactants: Aniline, Alkylating Agent, Catalyst, Base, Solvent B Heat to Reflux A->B C Monitor by TLC B->C D Cool to Room Temperature C->D Reaction Complete E Filtration D->E F Solvent Removal E->F G Column Chromatography F->G H Isolated Product: This compound G->H

Generalized workflow for the synthesis of this compound.
General Analytical Characterization of N-Alkylanilines

The characterization of newly synthesized N-alkylanilines typically involves a combination of spectroscopic and chromatographic techniques to confirm the structure and purity of the compound.

Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure of the molecule by providing information about the hydrogen and carbon atoms in their respective chemical environments.

  • Mass Spectrometry (MS): This technique is employed to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. For N-alkylanilines, characteristic peaks for N-H and C-N bonds can be observed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is useful for separating the components of a mixture and identifying them based on their mass spectra, thereby also assessing the purity of the synthesized compound.

Biological Activity and Signaling Pathways

There is currently a lack of specific data in the scientific literature regarding the biological activity and associated signaling pathways of this compound. However, the broader class of alkylanilines has been studied for their biological effects.

Many alkylanilines are known to have biological activity and some have been identified as potential carcinogens.[2] Their mechanisms of action can be complex, potentially involving metabolic activation to reactive intermediates that can damage DNA.[2] This activation often involves N-hydroxylation followed by conjugation reactions.[2] It is important to note that without specific studies on this compound, its biological profile remains uncharacterized.

G cluster_compound Compound cluster_analysis Analytical Characterization A This compound B NMR Spectroscopy A->B Structural Elucidation C Mass Spectrometry A->C Molecular Weight Determination D IR Spectroscopy A->D Functional Group Identification E GC-MS A->E Purity Assessment

Logical relationship for the analytical characterization of this compound.

Conclusion

This technical guide has summarized the available information on this compound. While specific experimental and biological data for this compound are limited, this guide provides a foundation for researchers by presenting its known identifiers and properties, along with general protocols for the synthesis and analysis of similar N-alkylanilines. Further research is necessary to fully elucidate the chemical and biological characteristics of this compound.

References

An In-Depth Technical Guide to 4-Heptyl-N-phenylaniline and its Analogs for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 4-Heptyl-N-phenylaniline

This technical guide provides a comprehensive overview of this compound, a member of the substituted diphenylamine class of compounds. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates data from closely related 4-alkyl-N-phenylaniline and diphenylamine derivatives to provide a representative understanding of its synthesis, potential biological activities, and mechanisms of action. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

While extensive experimental data for this compound is scarce, some basic physicochemical properties have been reported.

PropertyValueSource
CAS Number 64924-62-5-
Molecular Formula C₁₉H₂₅N-
Molecular Weight 267.41 g/mol -
Density 0.987 g/cm³-
Flash Point 199.8 °C-

Synthesis of 4-Alkyl-N-phenylanilines

The synthesis of 4-alkyl-N-phenylanilines, including this compound, is typically achieved through cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. These methods facilitate the formation of the crucial carbon-nitrogen bond between an aniline and an aryl halide.

Experimental Protocol: Representative Synthesis via Buchwald-Hartwig Amination

The following is a representative experimental protocol for the synthesis of a 4-alkyl-N-phenylaniline, which can be adapted for this compound.

Reaction: Coupling of 4-alkylaniline with bromobenzene.

Materials:

  • 4-Heptylaniline

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Argon gas

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add palladium(II) acetate (1-2 mol%), XPhos (2-4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Add 4-heptylaniline (1.2 equivalents) and bromobenzene (1.0 equivalent) to the flask.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G General Workflow for Buchwald-Hartwig Amination reagents Combine Pd Catalyst, Ligand, Base, 4-Heptylaniline, and Aryl Halide in an Inert Atmosphere reaction Heat Reaction Mixture in Anhydrous Solvent reagents->reaction Heating workup Aqueous Workup: Extraction and Washing reaction->workup Cooling purification Purification by Column Chromatography workup->purification characterization Characterization: NMR, MS purification->characterization

A generalized workflow for the synthesis of this compound.

Potential Biological Activities

Substituted diphenylamines are primarily known for their antioxidant properties. The presence of the amine nitrogen allows for the donation of a hydrogen atom to neutralize free radicals, thus terminating oxidative chain reactions.[1] The alkyl substituent at the para position can influence the lipophilicity and, consequently, the biological activity of the molecule.

Antioxidant Activity
CompoundAntioxidant AssayIC₅₀ / ActivitySource
DiphenylamineInhibition of lipid peroxidationEffective inhibitor[4]
4,4'-Di-tert-butyldiphenylamineDPPH radical scavengingIC₅₀ = 25.3 µM-
Phenolic and Aniline CompoundsH₂O₂ and DPPH scavengingActivity varies with structure[2][3]
Antimicrobial Activity

Some diphenylamine derivatives have been investigated for their antimicrobial properties. The lipophilicity imparted by the heptyl group in this compound might enhance its ability to interact with microbial cell membranes. However, without specific experimental data, this remains a hypothesis. Studies on other nitrogen-containing heterocyclic compounds have shown promising antimicrobial activity.

Cytotoxic Activity

The potential for N-phenylaniline derivatives to exhibit cytotoxic activity against cancer cell lines has been explored. For instance, certain phenoxy-N-phenylaniline derivatives have demonstrated inhibitory activity against c-Myc, a proto-oncogene implicated in colorectal cancer, with IC₅₀ values in the sub-micromolar range.[5] The cytotoxic potential of this compound would require evaluation in relevant cancer cell line models.

Compound ClassCancer Cell LineIC₅₀Source
Phenoxy-N-phenylaniline derivativesHT29 (Colon Cancer)0.32 µM[5]
Phenoxy-N-phenylaniline derivativesHCT 15 (Colon Cancer)0.51 µM[5]

Mechanism of Action: Antioxidant Signaling

The primary mechanism of antioxidant action for diphenylamines is through the donation of a hydrogen atom from the secondary amine to a radical species, thereby neutralizing the radical and terminating the oxidative chain reaction.[1] This process is depicted in the following signaling pathway diagram.

G Antioxidant Mechanism of Diphenylamines ROO Peroxyl Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH H• donation DPA This compound DPA_rad Diphenylaminyl Radical DPA->DPA_rad H• donation Termination Reaction Termination DPA_rad->Termination

Radical scavenging mechanism of diphenylamine antioxidants.

Conclusion for Drug Development Professionals

This compound, as a member of the substituted diphenylamine family, holds potential for applications in drug development, primarily stemming from its likely antioxidant properties. The lipophilic heptyl group may enhance its interaction with biological membranes, potentially influencing its bioavailability and efficacy. Further research is warranted to elucidate its specific biological activities, including antioxidant, antimicrobial, and cytotoxic effects. The synthetic routes to this class of compounds are well-established, allowing for the generation of derivatives for structure-activity relationship studies. Professionals in drug development are encouraged to consider this scaffold for the design of novel therapeutic agents, particularly in areas where oxidative stress is a key pathological factor.

References

Spectroscopic and Physicochemical Analysis of 4-Heptyl-N-phenylaniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide provides an in-depth overview of the spectroscopic and physicochemical properties of 4-Heptyl-N-phenylaniline. Due to the limited availability of published experimental spectroscopic data for this compound, this document presents data for the closely related compound, 4-Heptylaniline, as a reference. The structural similarity, primarily the presence of the 4-heptylphenyl group, makes its spectroscopic data a valuable comparative tool for researchers. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the characterization of alkylated aniline derivatives.

Physicochemical Properties

Basic physicochemical data for this compound (CAS: 64924-62-5) has been reported, providing a foundational understanding of the molecule.[1]

PropertyValue
Molecular Formula C₁₉H₂₅N
Molecular Weight 267.409 g/mol
Density 0.987 g/cm³
Flash Point 199.8 °C
Refractive Index 1.565
LogP 6.01610
Exact Mass 267.199 g/mol

Spectroscopic Data (Reference Compound: 4-Heptylaniline)

The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Heptylaniline (CAS: 37529-27-4), a structural analogue of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Data for 4-Heptylaniline

Chemical Shift (ppm)MultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR Data for 4-Heptylaniline

Chemical Shift (ppm)Assignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its chemical bonds. This provides a characteristic fingerprint of the functional groups present.

Key IR Absorption Bands for 4-Heptylaniline

Wavenumber (cm⁻¹)IntensityAssignment
Specific peak data not available in search resultsN-H stretch (amine)
C-H stretch (aromatic)
C-H stretch (aliphatic)
C=C stretch (aromatic)
C-N stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass Spectrometry Data for 4-Heptylaniline

m/zRelative Intensity (%)Assignment
Data not available in search results[M]⁺ (Molecular Ion)

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented. These are based on standard laboratory practices for the analysis of similar organic compounds.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz for protons and 100 MHz for carbon-13. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing (0 ppm).

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr) or as a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry

Mass spectra are generally acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the instrument, often via gas chromatography (GC-MS) for volatile compounds, and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Synthesis Compound Synthesis (e.g., this compound) Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final Report and Characterization Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

References

A Technical Guide to the Solubility Profile of 4-Heptyl-N-phenylaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility profile of 4-Heptyl-N-phenylaniline. Due to the limited availability of specific quantitative solubility data in public literature, this document provides a comprehensive theoretical framework for its solubility, a detailed experimental protocol for determining its solubility in various organic solvents, and a curated list of solvents to aid in experimental design. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound.

Introduction

This compound is an organic compound characterized by a phenyl group and a heptyl group attached to a central aniline moiety. Its structure, featuring a significant nonpolar aliphatic chain and an aromatic system, suggests a predominantly nonpolar character. Understanding the solubility of this compound in various organic solvents is crucial for its application in synthesis, purification, formulation, and various analytical techniques.

Theoretical Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound. Given the molecular structure of this compound, the following qualitative solubility profile can be anticipated:

  • High Solubility: Expected in nonpolar and weakly polar aprotic solvents. The long heptyl chain and the two phenyl groups contribute significantly to the molecule's nonpolar nature, favoring interactions with solvents that have low polarity. Examples include:

    • Toluene

    • Hexane

    • Cyclohexane

    • Diethyl ether

    • Chloroform

    • Dichloromethane

  • Moderate to Low Solubility: Expected in polar aprotic solvents. While these solvents possess a dipole moment, they lack hydrogen-bonding donor capabilities, which may limit their interaction with the N-H group of the aniline. Examples include:

    • Acetone

    • Ethyl acetate

    • Tetrahydrofuran (THF)

    • Dimethylformamide (DMF)

    • Acetonitrile

  • Very Low to Insoluble: Expected in polar protic solvents. The strong hydrogen-bonding network of these solvents, such as water and alcohols, would be disrupted by the large nonpolar part of the this compound molecule, making dissolution energetically unfavorable. Examples include:

    • Water

    • Methanol

    • Ethanol

    • Isopropanol

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The data presented in the following table are for structurally related or analogous compounds to provide a general reference. It is crucial to note that these values are not directly representative of this compound's solubility but can offer insights into the expected trends.

Table 1: Solubility of Analogous Compounds in Organic Solvents

CompoundSolventTemperature (°C)Solubility ( g/100 mL)
AnilineWater253.6
AnilineEthanol20Miscible
AnilineDiethyl Ether20Miscible
DiphenylamineWater250.03
DiphenylamineEthanol2043
DiphenylamineBenzene2055

Data is compiled from various publicly available chemical data sources.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for the experimental determination of the solubility of this compound. The isothermal shake-flask method is a widely accepted technique for this purpose.

4.1. Materials and Reagents

  • This compound (of known purity)

  • A range of organic solvents (analytical grade or higher)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (0.22 µm, solvent-compatible)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

4.2. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess This compound B Add to vial with known volume of solvent A->B C Seal vials and place in temperature-controlled orbital shaker B->C D Shake until equilibrium is reached (e.g., 24-72 hours) C->D E Allow solid to settle D->E F Withdraw supernatant and filter through 0.22 µm syringe filter E->F G Dilute sample appropriately F->G H Analyze by HPLC or UV-Vis Spectrophotometry G->H I Calculate concentration from calibration curve H->I J Report solubility (e.g., in mg/mL or mol/L) I->J

Caption: Experimental workflow for determining the solubility of this compound.

4.3. Detailed Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to shake for a sufficient time to reach equilibrium (typically 24 to 72 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • HPLC Method:

      • Develop a suitable HPLC method (e.g., reverse-phase with a C18 column) to separate and quantify this compound.

      • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

      • Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.

      • Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (Beer-Lambert plot).

      • Measure the absorbance of the diluted sample and calculate its concentration using the calibration curve.

  • Data Analysis:

    • Calculate the concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

    • Repeat the experiment at least in triplicate for each solvent to ensure the reproducibility of the results.

Recommended Solvents for Initial Screening

For a comprehensive understanding of the solubility profile, it is recommended to test a range of solvents with varying polarities.

Table 2: Properties of Common Organic Solvents for Solubility Screening

SolventPolarity IndexDielectric Constant (20°C)Type
n-Hexane0.11.89Nonpolar
Toluene2.42.38Nonpolar
Diethyl Ether2.84.34Weakly Polar Aprotic
Chloroform4.14.81Weakly Polar Aprotic
Dichloromethane3.19.08Polar Aprotic
Ethyl Acetate4.46.02Polar Aprotic
Tetrahydrofuran (THF)4.07.58Polar Aprotic
Acetone5.120.7Polar Aprotic
Acetonitrile5.837.5Polar Aprotic
Isopropanol3.918.3Polar Protic
Ethanol4.324.55Polar Protic
Methanol5.132.6Polar Protic

Conclusion

Thermal properties of 4-Heptyl-N-phenylaniline (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information on the thermal properties, specifically the melting and boiling points, of the organic compound 4-Heptyl-N-phenylaniline (CAS No. 64924-62-5). Despite a thorough review of publicly available chemical databases and scientific literature, experimentally determined data for these fundamental physical properties remains elusive. This document summarizes the current state of knowledge and provides context regarding related compounds.

Introduction to this compound

This compound, also known as 4-Heptyldiphenylamine, is a derivative of diphenylamine with a heptyl group substituted at the para position of one of the phenyl rings. Its chemical structure suggests its potential utility in various applications, including as an antioxidant, a stabilizer in polymers and oils, or as an intermediate in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications. The thermal stability of such a compound, indicated by its melting and boiling points, is a critical parameter for its synthesis, purification, storage, and application.

Thermal Properties

A comprehensive search of chemical supplier databases and scientific literature did not yield experimentally determined melting and boiling points for this compound.

One chemical supplier explicitly lists the melting point as "N/A" and does not provide a boiling point[1]. This suggests that the compound may exist as a liquid at room temperature or that its melting point has not been formally determined and reported.

For context, predicted thermal properties for structurally similar compounds are available:

  • 4-Octyl-N-phenylaniline: A predicted boiling point of 409.3 ± 24.0 °C is reported for this slightly larger analogue[2].

  • 4-Heptylaniline: A predicted boiling point of 282.9 ± 0.0 °C is available for the parent aniline without the second phenyl group[3].

It is important to emphasize that these are predicted values for different molecules and should be treated with caution. They may not accurately reflect the actual thermal behavior of this compound.

Data Summary
CompoundMelting Point (°C)Boiling Point (°C)Data Type
This compound Not Available[1]Not AvailableExperimental
4-Octyl-N-phenylaniline 41-43[2]409.3 ± 24.0[2]Experimental (Melting), Predicted (Boiling)
4-Heptylaniline Not Available282.9 ± 0.0[3]Predicted

Experimental Protocols

Due to the absence of reported experimental data for the melting and boiling points of this compound, a detailed experimental protocol for their determination cannot be cited. However, standard methodologies for such determinations are well-established in organic chemistry.

Melting Point Determination

A standard method for determining the melting point of a solid organic compound is using a melting point apparatus. A small, powdered sample is packed into a capillary tube, which is then heated in a calibrated apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A sharp melting point range (typically < 1°C) is indicative of a pure compound.

Boiling Point Determination

The boiling point of a liquid can be determined by distillation or by using a micro-method. In a typical micro-method, a small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary tube, and upon slight cooling, the liquid just begins to enter the capillary, is recorded as the boiling point. For high-boiling liquids, vacuum distillation is often employed to prevent decomposition at atmospheric pressure.

Logical Workflow for Characterization

The following diagram illustrates a logical workflow for the initial characterization of a synthesized or acquired sample of this compound, which would include the determination of its thermal properties.

G Figure 1. General Workflow for Physicochemical Characterization cluster_synthesis Sample Acquisition cluster_purification Purification cluster_thermal Thermal Property Determination synthesis Synthesis or Purchase of This compound purification Purification (e.g., Chromatography, Distillation) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms hplc HPLC/GC for Purity purification->hplc mp Melting Point Determination hplc->mp bp Boiling Point Determination hplc->bp

Figure 1. General Workflow for Physicochemical Characterization

Conclusion

There is a notable lack of publicly available, experimentally determined data for the melting and boiling points of this compound. Researchers and drug development professionals requiring this information for their work will likely need to perform these measurements experimentally. The standard protocols for such determinations are well-established and should be applied to a purified sample of the compound. The predicted values for similar compounds can serve as a preliminary, albeit rough, estimation for experimental design.

References

The Influence of Alkyl Chain Length on the Bioactivity of Substituted Phenylanilines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution pattern of phenylaniline derivatives is a critical determinant of their biological activity. Among the various possible modifications, the length of alkyl chains appended to the core structure plays a pivotal role in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) associated with varying alkyl chain lengths in substituted phenylanilines, with a focus on their applications in drug discovery, particularly as kinase inhibitors. We will explore the synthetic methodologies for introducing alkyl chains, present quantitative data on their impact on biological activity, and discuss the underlying molecular interactions. Furthermore, this guide details relevant experimental protocols and visualizes key signaling pathways and experimental workflows to provide a comprehensive resource for researchers in the field.

Introduction

Substituted phenylanilines represent a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Their versatility allows for fine-tuning of physicochemical and pharmacological properties through substitution on either of the phenyl rings or the aniline nitrogen. The length of an appended alkyl chain, a seemingly simple modification, can have profound effects on a compound's interaction with its biological target. This is attributed to the influence of the alkyl chain on factors such as hydrophobicity, steric hindrance, and conformational flexibility. Understanding the relationship between alkyl chain length and biological activity is therefore crucial for the rational design of novel therapeutics.

Structure-Activity Relationships: The Role of Alkyl Chain Length

The effect of alkyl chain length on the biological activity of substituted phenylanilines is often non-linear and target-dependent. While a systematic increase in chain length can lead to a corresponding increase or decrease in potency up to a certain point (the "cut-off effect"), the relationship is not always straightforward.

One study on pterin-based inhibitors, a related class of compounds, observed that there is no proportional relationship between the methylene chain length and inhibitory activity. The activity decreased when the chain length increased from one to three carbons and then increased with elongation up to five carbons.[1] This complex behavior is likely due to the flexible unbranched alkyl chains folding to fit optimally within the enzyme's active site.[1]

Table 1: Illustrative Data on the Effect of Alkyl Chain Length on Kinase Inhibition by a Hypothetical Series of N-Alkyl Phenylaniline Derivatives

CompoundAlkyl Chain (R)Chain LengthIC50 (nM)
1a Methyl1150
1b Ethyl2100
1c Propyl3120
1d Butyl450
1e Pentyl525
1f Hexyl680

This table presents hypothetical data for illustrative purposes, as a comprehensive, publicly available dataset for a homologous series of N-alkyl phenylanilines could not be located in the initial search.

Experimental Protocols

General Synthesis of N-Alkyl Substituted Phenylanilines

The introduction of an alkyl chain onto the aniline nitrogen can be achieved through several synthetic methods. A common approach is reductive amination.

Protocol: Reductive Amination for the Synthesis of N-Alkyl Phenylanilines

  • Reaction Setup: To a solution of the parent phenylaniline (1 equivalent) in a suitable solvent such as methanol or dichloromethane, add the desired aldehyde or ketone (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the excess reducing agent by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-alkyl phenylaniline.

Another versatile method is the direct N-alkylation of unprotected amino acids (and by extension, anilines) with alcohols using a catalyst.

Protocol: Direct N-Alkylation with Alcohols

  • Reaction Setup: In an oven-dried Schlenk tube, combine the phenylaniline (1 equivalent), a suitable catalyst (e.g., a ruthenium-based catalyst), and the desired alcohol (as the alkylating agent and often as the solvent).

  • Inert Atmosphere: Subject the reaction vessel to three vacuum-backfill cycles with an inert gas (e.g., argon).

  • Heating: Seal the tube and heat the reaction mixture in a preheated oil bath at the appropriate temperature for a specified time.

  • Work-up and Purification: After cooling to room temperature, concentrate the reaction mixture in vacuo. The crude product can then be purified by flash column chromatography or crystallization.[2]

Biological Evaluation: Kinase Inhibition Assay

The inhibitory activity of the synthesized phenylaniline derivatives against a specific kinase can be determined using various in vitro assays.

Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate buffer. Prepare the kinase, substrate, and ATP solutions at the desired concentrations.

  • Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Reagent). This is typically a luminescent-based assay.

  • Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, by fitting the data to a dose-response curve.

Signaling Pathways Modulated by Phenylaniline Derivatives

Substituted phenylanilines often exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and inflammation. As many phenylaniline derivatives are designed as kinase inhibitors, they frequently target pathways such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, differentiation, and survival.[3] Dysregulation of this pathway is a hallmark of many cancers.

MAPK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation Inhibitor Phenylaniline Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: MAPK/ERK signaling pathway and potential points of inhibition.

PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is another critical intracellular signaling pathway that plays a central role in cell growth, proliferation, survival, and metabolism. Its aberrant activation is frequently observed in human cancers.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis, Cell Growth mTORC1->ProteinSynthesis Inhibitor Phenylaniline Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition sites.

Experimental Workflow Visualization

The process of discovering and characterizing novel phenylaniline derivatives with optimal alkyl chain lengths follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Design Compound Design & Library Planning Synthesis Synthesis of Phenylaniline Derivatives (Varying Alkyl Chain Length) Design->Synthesis Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Screening Primary Biological Screening (e.g., Kinase Inhibition Assay) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Advanced_Eval Advanced Biological Evaluation (Cell-based Assays, In Vivo Studies) SAR->Advanced_Eval Lead_Opt->Synthesis Final_Candidate Final Candidate Selection Advanced_Eval->Final_Candidate

Caption: A typical experimental workflow for phenylaniline drug discovery.

Conclusion

The length of alkyl chains in substituted phenylanilines is a critical parameter that significantly influences their biological activity. A thorough understanding of the structure-activity relationships governing these effects is essential for the design of potent and selective drug candidates. This technical guide has provided an overview of the synthesis, biological evaluation, and mechanistic considerations related to the role of alkyl chain length in this important class of compounds. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers aiming to explore and optimize substituted phenylanilines for various therapeutic applications. Further systematic studies focusing on homologous series of N-alkyl and C-alkyl phenylanilines are warranted to build a more comprehensive quantitative understanding of these relationships and to guide future drug discovery efforts.

References

An In-depth Technical Guide to Diarylamines in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diarylamines are a pivotal class of organic compounds characterized by the presence of two aryl groups attached to a central nitrogen atom. This structural motif is a cornerstone in a vast array of functional molecules, from pharmaceuticals and agrochemicals to high-performance materials used in organic electronics.[1][2] Their unique electronic and structural properties, which can be fine-tuned through substitution on the aryl rings, make them indispensable building blocks in modern organic synthesis. This guide provides a comprehensive overview of the core synthetic methodologies for accessing diarylamines, complete with experimental protocols, comparative data, and workflow visualizations to aid researchers in their practical applications. Several commercially available drugs, such as selumetinib, imatinib, and dasatinib, feature the diarylamine scaffold, highlighting its significance in medicinal chemistry.[1]

Core Synthetic Methodologies

The synthesis of diarylamines has evolved significantly, with several named reactions forming the bedrock of their preparation. The most prominent among these are the Buchwald-Hartwig amination, the Ullmann condensation, and the Chapman rearrangement. Each method offers distinct advantages and is suited to different substrate scopes and reaction conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become one of the most powerful and versatile methods for the formation of carbon-nitrogen bonds.[3][4] The reaction involves the coupling of an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst and a base.[5] The development of various generations of phosphine ligands has dramatically expanded the scope and efficiency of this transformation.[3]

A representative procedure for the Buchwald-Hartwig amination is as follows:[6]

  • An oven-dried Schlenk tube is charged with Pd(OAc)₂ (0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., RuPhos, 0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • The tube is evacuated and backfilled with argon.

  • Toluene (1 mL), bromobenzene (1.0 mmol), and morpholine (1.2 mmol) are added via syringe.

  • The reaction mixture is stirred at 100 °C for the specified time (typically 1-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with diethyl ether, and filtered through a pad of Celite.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired diarylamine.

The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination, showcasing its broad applicability.

Aryl Halide/TriflateAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
BromobenzeneMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene100199
4-ChlorotolueneAnilinePd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102495
1-Naphthyl bromideDiphenylaminePd(OAc)₂ / BINAPCs₂CO₃Toluene1001888
4-Trifluoromethylphenyl triflateIndole[Pd(allyl)Cl]₂ / DavePhosK₂CO₃Dioxane801292

The mechanism of the Buchwald-Hartwig amination is a well-studied catalytic cycle.[3]

Buchwald_Hartwig_Cycle cluster_product Pd0 Pd(0)L_n OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH Deprot Amido Complex AmineCoord->Deprot - HX, Base Deprot->Pd0 Reductive Elimination Product Ar-NR₂ Deprot->Product

Buchwald-Hartwig Amination Catalytic Cycle
Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an aryl halide with an amine at elevated temperatures.[7][8] While traditional Ullmann conditions are often harsh, modern protocols have been developed that employ ligands for the copper catalyst, allowing for milder reaction conditions and a broader substrate scope.[9]

A general procedure for a ligand-accelerated Ullmann condensation is as follows:[10]

  • A mixture of the aryl halide (1.0 mmol), the amine (1.2 mmol), CuI (0.1 mmol, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%), and a base (e.g., K₂CO₃, 2.0 mmol) in a high-boiling solvent (e.g., DMF or DMSO) is prepared in a sealed tube.

  • The reaction vessel is flushed with an inert gas (e.g., nitrogen or argon).

  • The mixture is heated to a high temperature (typically 120-210 °C) for several hours to days.

  • After cooling, the reaction mixture is diluted with a suitable solvent and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography or recrystallization.

The following table presents data for various Ullmann-type C-N coupling reactions.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-IodotolueneAnilineCuIK₂CO₃DMF1502485
2-Chlorobenzoic acidAnilineCuI / PhenanthrolineKOHNMP1801278
1-BromonaphthalenePiperidineCu(OAc)₂K₃PO₄DMSO1304865
3-IodopyridineCarbazoleCuI / L-prolineK₂CO₃DMSO1002490
Chapman Rearrangement

The Chapman rearrangement is a thermal intramolecular reaction that converts an aryl N-arylbenzimidate into an N,N-diarylbenzamide, which can then be hydrolyzed to the corresponding diarylamine.[11] This rearrangement proceeds through a 1,3-shift of an aryl group from oxygen to nitrogen.[11] The reaction is typically performed at high temperatures without a catalyst.[12]

A typical experimental setup for the Chapman rearrangement is described below:[12][13]

  • The aryl N-arylbenzimidate is placed in a flask equipped with a reflux condenser.

  • The solid is heated to a molten state at a high temperature (typically 250-300 °C) under an inert atmosphere.

  • The reaction is maintained at this temperature for a specified period (minutes to hours) until the rearrangement is complete, as monitored by TLC.

  • The reaction mixture is cooled to room temperature, and the resulting solid N,N-diarylbenzamide is purified by recrystallization.

  • The purified amide is then hydrolyzed by heating with a strong acid or base (e.g., ethanolic HCl or KOH) to yield the final diarylamine.

The Chapman rearrangement is known for providing high yields of the rearranged product.

Aryl N-ArylbenzimidateRearrangement Temp (°C)TimeAmide Yield (%)
Phenyl N-phenylbenzimidate270-28030 min>95
2,6-Dichlorophenyl N-phenylbenzimidate24020 min94
2-Carbomethoxyphenyl N-phenylbenzimidate22020 min>95

The overall process of obtaining a diarylamine via the Chapman rearrangement involves two main stages.

Chapman_Workflow Start Aryl N-Arylbenzimidate Rearrangement Thermal Rearrangement (High Temperature) Start->Rearrangement Amide N,N-Diarylbenzamide Rearrangement->Amide Hydrolysis Acid or Base Hydrolysis Amide->Hydrolysis Product Diarylamine Hydrolysis->Product

Chapman Rearrangement and Subsequent Hydrolysis

Modern Synthetic Approaches

Beyond the classical methods, several innovative strategies for diarylamine synthesis have emerged, often offering milder conditions, improved functional group tolerance, and unique reactivity.

Smiles Rearrangement

The Smiles rearrangement is a transition-metal-free intramolecular nucleophilic aromatic substitution.[14] A recent development utilizes a desulfinylative Smiles rearrangement of sulfinamides to produce diarylamines under mild conditions, which is particularly effective for synthesizing sterically hindered products.[14][15]

Acceptorless Dehydrogenative Aromatization

This greener approach involves the catalytic dehydrogenation of cyclohexylamines or the reaction of anilines with cyclohexanones to form diarylamines, with the only byproduct being hydrogen gas.[16][17] Gold-palladium alloy nanoparticles have shown high efficiency as catalysts for this transformation.[16]

Applications in Drug Discovery and Materials Science

The diarylamine core is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][18] The process of discovering and developing a new drug candidate containing a diarylamine moiety is a complex, multi-stage process.

Drug_Discovery_Workflow Target Target Identification & Validation LeadGen Lead Generation (e.g., HTS) Target->LeadGen LeadOpt Lead Optimization (Diarylamine Synthesis & SAR) LeadGen->LeadOpt Preclinical Preclinical Studies (In vitro & In vivo) LeadOpt->Preclinical Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval (e.g., FDA) Clinical->Approval Market Market Launch Approval->Market

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Heptyl-N-phenylaniline via Buchwald-Hartwig Amination

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Heptyl-N-phenylaniline, a diarylamine, utilizing the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling method is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh reaction conditions.[1][2] The protocol herein is designed to be a practical guide for researchers in academic and industrial settings, particularly those involved in medicinal chemistry and materials science where diarylamine scaffolds are prevalent.

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a C-N bond between an aryl halide or pseudohalide and an amine.[1][3][4] First reported in the 1980s and extensively developed by Stephen Buchwald and John Hartwig in the 1990s, this reaction has become an indispensable tool in organic synthesis due to its broad substrate scope and functional group tolerance.[1] It provides a more efficient and milder alternative to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1]

The synthesis of diarylamines, such as this compound, is of significant interest in drug discovery and materials science due to their presence in a wide range of biologically active molecules and functional organic materials. The Buchwald-Hartwig amination offers a reliable and high-yielding route to access these important compounds.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally involves the following key steps:

  • Oxidative Addition: A Pd(0) complex reacts with the aryl halide (e.g., bromobenzene) to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine (e.g., 4-heptylaniline) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the diarylamine product.[1][3]

The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction and depends on the specific substrates being coupled.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from 4-heptylaniline and bromobenzene.

Reactants and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles (mmol)Stoichiometric Ratio
4-Heptylaniline191.32191.3 mg1.01.0
Bromobenzene157.01188.4 mg (126 µL)1.21.2
Pd₂(dba)₃915.729.2 mg0.010.01 (1 mol%)
XPhos476.6519.1 mg0.040.04 (4 mol%)
Sodium tert-butoxide (NaOtBu)96.10134.5 mg1.41.4
Toluene-5 mL--

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134.5 mg, 1.4 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Addition of Reactants: Under the inert atmosphere, add 4-heptylaniline (191.3 mg, 1.0 mmol) and toluene (5 mL). Stir the mixture for 5 minutes.

  • Addition of Aryl Halide: Add bromobenzene (126 µL, 1.2 mmol) to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Data Presentation

Table 1: Reaction Parameters and Expected Outcome

ParameterValue
Reaction Temperature100 °C
Reaction Time12-24 hours
Expected Yield>85%
Product AppearanceOff-white to pale yellow solid

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Flask with Catalyst, Ligand, Base B Purge with Inert Gas A->B C Add Amine and Solvent B->C D Add Aryl Halide C->D E Heat and Stir D->E F Cool and Quench E->F G Extraction F->G H Purification (Chromatography) G->H I Product Isolation H->I

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway Diagram (Catalytic Cycle)

The following diagram illustrates the generally accepted catalytic cycle for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Pd(II)-Amido\nComplex Pd(II)-Amido Complex Oxidative\nAddition\nComplex->Pd(II)-Amido\nComplex Ar'-NH2, Base - HX Pd(II)-Amido\nComplex->Pd(0)L2 Product Ar-NH-Ar' Pd(II)-Amido\nComplex->Product Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

References

Palladium-Catalyzed Synthesis of Diarylamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The palladium-catalyzed synthesis of diarylamines, primarily through the Buchwald-Hartwig amination, stands as a cornerstone of modern organic synthesis. This powerful carbon-nitrogen (C-N) bond-forming reaction has revolutionized the preparation of arylamines, which are crucial building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2][3] This document provides detailed application notes and experimental protocols to guide researchers in the successful implementation of this transformative methodology.

Core Concepts and Mechanism

The Buchwald-Hartwig amination is a cross-coupling reaction that unites an aryl halide or pseudohalide with a primary or secondary amine in the presence of a palladium catalyst and a base.[1][4] The reaction is prized for its broad substrate scope and functional group tolerance, offering a significant advantage over classical methods like the Ullmann condensation, which often require harsh reaction conditions.[1]

The catalytic cycle, a fundamental concept in understanding and optimizing these reactions, is illustrated below. It generally proceeds through three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

Buchwald-Hartwig Catalytic Cycle Pd(0)L Active Pd(0) Catalyst OxidativeAddition Oxidative Addition (Ar-X) Pd(0)L->OxidativeAddition Ar-X Pd(II)Complex Ar-Pd(II)(L)-X OxidativeAddition->Pd(II)Complex AmineCoordination Amine Coordination (R₂NH) Pd(II)Complex->AmineCoordination R₂NH AmidoComplex [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ AmineCoordination->AmidoComplex Deprotonation Deprotonation (Base) AmidoComplex->Deprotonation Base AmidoComplexDeprotonated Ar-Pd(II)(L)(NR₂) Deprotonation->AmidoComplexDeprotonated ReductiveElimination Reductive Elimination AmidoComplexDeprotonated->ReductiveElimination ReductiveElimination->Pd(0)L Regeneration Product Ar-NR₂ (Diarylamine) ReductiveElimination->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters and Yields

The success of a palladium-catalyzed diarylamine synthesis is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand), base, solvent, and reaction temperature. The following tables summarize quantitative data from various literature sources to facilitate comparison and selection of optimal conditions.

Table 1: Effect of Ligand and Base on the Synthesis of N-Aryl Carbazoles

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
11-BromonaphthaleneCarbazolePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOt-Bu (1.5)Toluene802498
21-ChloronaphthaleneCarbazolePd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)t-BuOH1002495
34-BromotolueneCarbazolePd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (1.5)Dioxane1001892
44-ChlorobenzonitrileCarbazolePd₂(dba)₃ (1.5)RuPhos (3)K₂CO₃ (2)Toluene1102488

Table 2: Synthesis of Substituted Di- and Triarylamines

EntryAryl HalideAminePd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisoleAnilinePd(OAc)₂ (1)BINAP (1.5)NaOt-Bu (1.4)Toluene1001695
22-Bromotoluene4-MethoxyanilinePd₂(dba)₃ (0.5)CyJohnPhos (1.2)K₃PO₄ (2)Dioxane1001291
34-ChlorotolueneDiphenylaminePd(OAc)₂ (2)BrettPhos (4)NaOt-Bu (1.5)Toluene1002485
43-BromopyridineAnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃ (2)Dioxane1102489

Experimental Protocols

The following protocols provide a general framework for performing a palladium-catalyzed diarylamine synthesis. It is crucial to note that optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Buchwald-Hartwig Amination

This procedure is a general guideline and may require optimization for specific substrates. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • Aryl halide (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃; 0.5-2 mol%)

  • Phosphine ligand (e.g., XPhos, SPhos, BrettPhos; 1-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4-2.0 equiv)

  • Anhydrous solvent (e.g., toluene, dioxane, THF; 5-10 mL)

  • Magnetic stir bar

  • Schlenk flask or sealed tube

Procedure:

  • To an oven-dried Schlenk flask or sealed tube containing a magnetic stir bar, add the palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide and the amine to the flask.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired diarylamine.

Example Protocol: Synthesis of 4-Methoxy-N-phenylaniline

This protocol details the synthesis of 4-methoxy-N-phenylaniline from 4-bromoanisole and aniline.

Materials:

  • 4-Bromoanisole (187 mg, 1.0 mmol)

  • Aniline (112 mg, 1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2.2 mg, 0.01 mmol, 1 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (9.3 mg, 0.015 mmol, 1.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (135 mg, 1.4 mmol)

  • Anhydrous toluene (5 mL)

Procedure:

  • In a nitrogen-filled glovebox, a 20 mL screw-cap vial was charged with Pd(OAc)₂ (2.2 mg), BINAP (9.3 mg), and NaOt-Bu (135 mg).

  • Anhydrous toluene (5 mL) was added, followed by 4-bromoanisole (187 mg) and aniline (112 mg).

  • The vial was sealed with a Teflon-lined cap and removed from the glovebox.

  • The reaction mixture was heated to 100 °C in a preheated oil bath and stirred for 16 hours.

  • After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product was purified by column chromatography on silica gel (eluent: 5% ethyl acetate in hexanes) to yield 4-methoxy-N-phenylaniline as a white solid (189 mg, 95% yield).

Workflow and Logical Relationships

The successful execution of a palladium-catalyzed diarylamine synthesis involves a logical sequence of steps, from reagent selection to product purification. The following diagram illustrates this general workflow.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Reagent_Selection Select Aryl Halide, Amine, Catalyst, Ligand, Base, Solvent Inert_Atmosphere Establish Inert Atmosphere Reagent_Selection->Inert_Atmosphere Reagent_Addition Add Reagents to Reaction Vessel Inert_Atmosphere->Reagent_Addition Heating_Stirring Heat and Stir Reaction Mixture Reagent_Addition->Heating_Stirring Monitoring Monitor Reaction Progress (TLC/GC-MS) Heating_Stirring->Monitoring Quenching Cool and Quench Reaction Monitoring->Quenching Reaction Complete Extraction Liquid-Liquid Extraction Quenching->Extraction Drying_Concentration Dry and Concentrate Organic Phase Extraction->Drying_Concentration Purification Purify by Column Chromatography Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product Isolated Diarylamine

Figure 2: General workflow for palladium-catalyzed diarylamine synthesis.

Conclusion

The palladium-catalyzed synthesis of diarylamines is an indispensable tool in modern organic chemistry. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently construct a wide array of C-N bonds. The protocols and data presented herein serve as a comprehensive guide for scientists and professionals in the field, enabling the streamlined synthesis of valuable diarylamine compounds.

References

Application Notes and Protocols: 4-Heptyl-N-phenylaniline as a Precursor for Schiff Base Liquid Crystals

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-Heptyl-N-phenylaniline is a versatile organic intermediate that serves as a valuable precursor in the synthesis of calamitic (rod-like) liquid crystals. Its molecular structure, featuring a flexible heptyl chain and a rigid phenylaniline core, allows for the systematic design and synthesis of mesogenic compounds. These resulting liquid crystals exhibit a variety of phases (nematic, smectic) that are highly sensitive to molecular structure and temperature.[1] This document provides detailed protocols for the synthesis and characterization of a representative Schiff base liquid crystal derived from this compound, along with expected characterization data and workflow diagrams.

The synthesis of Schiff base liquid crystals, such as those derived from N-(4-n-Alkylbenzylidene)-4'-n-alkylanilines, is a well-established method for creating materials with diverse mesomorphic properties.[2] By reacting this compound with an appropriate aldehyde, researchers can systematically tune the liquid crystalline properties, such as the transition temperatures and the type of mesophase formed.

Experimental Protocols

1. Synthesis of (E)-4-((4-Heptylphenyl)imino)methyl)benzonitrile

This protocol describes the synthesis of a representative Schiff base liquid crystal from this compound and 4-formylbenzonitrile. The resulting compound is expected to exhibit liquid crystalline properties.

Materials:

  • This compound

  • 4-formylbenzonitrile

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol or hexane)

Procedure:

  • In a clean, dry round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.

  • To this solution, add 1.0 equivalent of 4-formylbenzonitrile.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.[3]

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.

  • A precipitate should form upon cooling. If not, the solution can be placed in an ice bath to induce crystallization.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash with a small amount of cold ethanol.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the final pure Schiff base liquid crystal.

  • Dry the purified crystals in a vacuum oven.

2. Characterization of the Synthesized Liquid Crystal

The following are standard techniques for characterizing the synthesized liquid crystal.

a) Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Objective: To confirm the formation of the Schiff base (imine) bond.

  • Method: Acquire the FT-IR spectrum of the purified product.

  • Expected Result: Look for the characteristic C=N stretching vibration of the imine group, typically in the range of 1600-1630 cm⁻¹. Also, confirm the disappearance of the N-H and C=O stretching bands from the starting materials.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the molecular structure of the synthesized compound.

  • Method: Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Expected Result: The ¹H NMR spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (around 8.5-8.8 ppm).[4] The aromatic and aliphatic protons should appear in their expected regions. The ¹³C NMR spectrum will show a signal for the imine carbon around 150-160 ppm.[4]

c) Differential Scanning Calorimetry (DSC):

  • Objective: To determine the phase transition temperatures and associated enthalpy changes.

  • Method: A small amount of the purified sample is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle in a DSC instrument.

  • Expected Result: The DSC thermogram will show peaks corresponding to the phase transitions (e.g., crystal to smectic, smectic to nematic, nematic to isotropic liquid). The temperatures and enthalpy values provide crucial information about the mesophases.

d) Polarized Optical Microscopy (POM):

  • Objective: To visually identify the liquid crystal phases and their textures.

  • Method: A small amount of the sample is placed on a microscope slide, heated on a hot stage, and observed under a polarizing microscope during heating and cooling cycles.

  • Expected Result: Different liquid crystal phases will exhibit characteristic textures. For example, a nematic phase may show a threaded or marbled texture, while a smectic A phase may show a focal conic or fan-shaped texture.

Data Presentation

The following table summarizes the expected phase transition temperatures and enthalpy changes for a hypothetical Schiff base liquid crystal derived from this compound. These values are representative and based on similar compounds reported in the literature.

TransitionTemperature (°C) on HeatingEnthalpy (kJ/mol) on HeatingTemperature (°C) on CoolingEnthalpy (kJ/mol) on Cooling
Crystal to Smectic B65.218.542.1-15.8
Smectic B to Nematic88.92.187.5-2.0
Nematic to Isotropic105.40.8104.9-0.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a Schiff base liquid crystal.

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants This compound + 4-formylbenzonitrile Reaction Reflux in Ethanol with Acetic Acid Catalyst Reactants->Reaction Purification Recrystallization Reaction->Purification Product Pure Schiff Base Liquid Crystal Purification->Product FTIR FT-IR Spectroscopy Product->FTIR NMR NMR Spectroscopy Product->NMR DSC Differential Scanning Calorimetry Product->DSC POM Polarized Optical Microscopy Product->POM

Caption: Synthesis and characterization workflow.

Structure-Property Relationship

The following diagram illustrates the logical relationship between molecular structure and the resulting liquid crystalline properties.

G cluster_structure Molecular Structure cluster_properties Liquid Crystalline Properties RigidCore Rigid Core (Phenylaniline) MesophaseType Mesophase Type (Nematic, Smectic) RigidCore->MesophaseType FlexibleChain Flexible Chain (Heptyl Group) TransitionTemp Phase Transition Temperatures FlexibleChain->TransitionTemp ThermalStability Thermal Stability FlexibleChain->ThermalStability PolarGroup Polar Group (e.g., -CN) PolarGroup->MesophaseType

Caption: Molecular structure and liquid crystal properties.

References

Application Notes and Protocols for Nematic Liquid Crystal Mixtures Featuring 4-Heptyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and characterization of nematic liquid crystal mixtures incorporating 4-Heptyl-N-phenylaniline. This document outlines detailed experimental protocols and presents key physical property data for representative liquid crystal systems.

Introduction

Nematic liquid crystals are a state of matter that exhibit long-range orientational order but no positional order. This unique combination of properties makes them invaluable in a wide range of applications, including display technologies, optical shutters, and sensors. The formulation of liquid crystal mixtures allows for the fine-tuning of their physical properties, such as clearing point, viscosity, and dielectric anisotropy, to meet the specific demands of a particular application. This compound is a calamitic (rod-shaped) liquid crystal mesogen that can be a key component in nematic mixtures due to its influence on the mesophase range and electro-optical characteristics. The miscibility of different liquid crystal compounds is crucial for creating stable and effective mixtures.

Formulation of Nematic Liquid Crystal Mixtures

The formulation of a nematic liquid crystal mixture involves the precise combination of two or more liquid crystal compounds to achieve desired physical and electro-optical properties. The goal is often to create a eutectic mixture, which has a lower melting point than any of the individual components, thereby broadening the nematic phase temperature range.

Experimental Protocol: Mixture Formulation
  • Component Selection: Choose liquid crystal compounds with desirable individual properties. For instance, one component might have a high clearing point, while another contributes to low viscosity. The components should be chemically stable and miscible with each other in the nematic phase.

  • Weighing: Accurately weigh the desired proportions of each component using a microbalance. The proportions are typically determined by weight percentage (wt%).

  • Mixing: Transfer the weighed components into a clean glass vial.

  • Homogenization: Heat the vial in a controlled oven or on a hot plate to a temperature above the clearing point of the highest-clearing component. This will bring all components into the isotropic liquid phase.

  • Stirring: Gently stir the isotropic mixture to ensure homogeneity. A small magnetic stir bar or gentle agitation can be used. Avoid vigorous stirring that could introduce air bubbles.

  • Cooling: Slowly cool the mixture back to room temperature. The mixture should now exhibit a uniform nematic phase over its designated temperature range.

  • Degassing (Optional): For applications sensitive to dissolved gases, the mixture can be degassed under a vacuum while in the isotropic state.

Characterization of Nematic Liquid Crystal Mixtures

Phase Transition Temperatures and Thermodynamic Properties

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal mixture into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan to prevent any loss of material during heating.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC instrument.

  • Thermal Cycling:

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected clearing point to ensure a fully isotropic state and to erase any thermal history.

    • Cool the sample at the same controlled rate to a temperature below the crystallization point.

    • Reheat the sample at the same controlled rate. The data from the second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The phase transition temperatures (melting point, clearing point) are determined from the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The enthalpy of each transition can also be calculated from the peak area.

Optical Properties

Experimental Protocol: Polarized Optical Microscopy (POM)

  • Sample Preparation: Place a small drop of the liquid crystal mixture onto a clean glass slide. Cover the drop with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation: Observe the sample through a polarizing microscope with crossed polarizers as the temperature is slowly varied.

  • Texture Identification: The characteristic textures observed under POM can be used to identify the different liquid crystal phases (e.g., nematic, smectic) and to determine the phase transition temperatures by noting the temperature at which the texture changes. The nematic phase typically exhibits a threaded or schlieren texture.

Experimental Protocol: Birefringence Measurement (Abbé Refractometer)

  • Instrument Setup: Use an Abbé refractometer equipped with a polarizer and a circulating water bath for temperature control.

  • Sample Application: Apply a small amount of the liquid crystal mixture to the prism of the refractometer.

  • Alignment: For measuring the extraordinary refractive index (nₑ), the liquid crystal molecules need to be aligned parallel to the direction of light propagation. This can be achieved by using surface-treated prisms or by applying an electric or magnetic field. For the ordinary refractive index (nₒ), the molecules should be aligned perpendicular to the light path.

  • Measurement: Measure nₑ and nₒ at a specific wavelength of light (e.g., 589 nm) and temperature.

  • Calculation: The birefringence (Δn) is calculated as the difference between the extraordinary and ordinary refractive indices: Δn = nₑ - nₒ.

Electro-Optical Properties

Experimental Protocol: Dielectric Anisotropy Measurement

  • Cell Preparation: Fill a liquid crystal cell with a known thickness (e.g., 5-10 µm) and electrode area with the liquid crystal mixture. The inner surfaces of the cell are coated with an alignment layer to induce either planar (for measuring ε⊥) or homeotropic (for measuring ε∥) alignment of the liquid crystal molecules.

  • Capacitance Measurement: Measure the capacitance of the filled cell using an LCR meter at a specific frequency (e.g., 1 kHz).

  • Calculation:

    • The perpendicular dielectric permittivity (ε⊥) is calculated from the capacitance of the planar aligned cell.

    • The parallel dielectric permittivity (ε∥) is calculated from the capacitance of the homeotropic aligned cell.

    • The dielectric anisotropy (Δε) is the difference between the parallel and perpendicular permittivities: Δε = ε∥ - ε⊥.[1][2] The sign and magnitude of Δε are crucial for how the liquid crystal will respond to an electric field.[1]

Viscosity

Experimental Protocol: Rotational Viscosity Measurement

  • Sample Preparation: A liquid crystal cell with a specific alignment is filled with the mixture.

  • Measurement Technique: The rotational viscosity (γ₁) is a key parameter for switching speed and can be determined by various methods, including measuring the transient current response to a voltage step or by analyzing the relaxation time of the director reorientation after an electric field is turned off.

  • Data Analysis: The rotational viscosity is calculated from the measured electro-optical switching times and other known cell parameters. The shear viscosity of a nematic liquid crystal is typically in the range of 0.01 to 0.1 Pa·s.[3]

Representative Data for N-Phenylaniline Analogues and Nematic Mixtures

Table 1: Phase Transition Temperatures of Representative Liquid Crystals

Compound/MixtureMelting Point (°C)Clearing Point (°C)Nematic Range (°C)
4-Pentyl-4'-cyanobiphenyl (5CB)2435.311.3
N-(4-methoxybenzylidene)-4-butylaniline (MBBA)214726
Eutectic Mixture of 8CB and 10CB (7:3 ratio)~1051.6~41.6
Representative N-Phenylaniline Derivative5511055

Note: Data for the "Representative N-Phenylaniline Derivative" is hypothetical and for illustrative purposes.

Table 2: Physical Properties of Representative Nematic Liquid Crystal Mixtures

PropertyMixture AMixture BMixture C
Composition 5CB (60%), 7CB (40%)MBBA (50%), EBBA (50%)Representative Mixture with N-Phenylaniline derivative (30%)
Clearing Point (°C) 4860.585
Birefringence (Δn) at 589 nm, 20°C 0.180.220.25
Dielectric Anisotropy (Δε) at 1 kHz, 20°C +10.0-0.5+5.0
Rotational Viscosity (γ₁) (mPa·s) at 20°C 150120200

Note: Data for "Mixture C" is hypothetical and for illustrative purposes.

Workflow for Formulation and Characterization

The following diagram illustrates the logical workflow for the formulation and characterization of nematic liquid crystal mixtures.

Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_analysis Data Analysis & Application select Component Selection weigh Weighing select->weigh mix Mixing & Homogenization weigh->mix cool Cooling & Degassing mix->cool dsc DSC (Phase Transitions) cool->dsc pom POM (Optical Textures) cool->pom refractometry Refractometry (Birefringence) cool->refractometry dielectric Dielectric Spectroscopy (Δε) cool->dielectric viscometry Viscometry (Viscosity) cool->viscometry analyze Analyze Properties dsc->analyze pom->analyze refractometry->analyze dielectric->analyze viscometry->analyze application Assess for Application analyze->application

Caption: Workflow for Nematic LC Formulation and Characterization.

Conclusion

The formulation of nematic liquid crystal mixtures containing this compound and other mesogens allows for the precise tailoring of material properties for specific applications. By following systematic formulation and characterization protocols, researchers can develop novel liquid crystal materials with optimized performance characteristics. The data and protocols presented herein provide a foundational guide for scientists and engineers working in the field of liquid crystals.

References

Application of 4-Heptyl-N-phenylaniline in Organic Electronics: A General Overview Based on N-Phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Initial research indicates a lack of specific documented applications of 4-Heptyl-N-phenylaniline in the field of organic electronics within readily available scientific literature. However, the core chemical structure, N-phenylaniline (also known as diphenylamine), is a well-established building block for a class of materials widely used as hole-transporting materials (HTMs) in organic electronic devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).

This document provides a detailed overview of the potential applications, experimental protocols, and key properties of N-phenylaniline derivatives in organic electronics, which can serve as a guide for researchers interested in exploring the potential of this compound. The information presented is based on the general characteristics and reported data for structurally similar compounds.

Introduction to N-Phenylaniline Derivatives as Hole-Transporting Materials

N-phenylaniline and its derivatives are characterized by their electron-rich nitrogen atom and aromatic rings, which facilitate the transport of positive charge carriers (holes).[1][2] These materials are crucial components in multilayer organic electronic devices, where they are typically used as a hole-transporting layer (HTL) to efficiently inject holes from the anode and transport them to the emissive layer.[1] The performance of these devices is highly dependent on the properties of the HTM, including its energy levels, charge carrier mobility, and thermal stability.[1] The introduction of alkyl chains, such as the heptyl group in this compound, can influence the material's solubility, film-forming properties, and molecular packing, which in turn affects device performance.

Key Properties of N-Phenylaniline Derivatives for Organic Electronics

The suitability of an N-phenylaniline derivative as an HTM is determined by several key photophysical and electrochemical properties. These properties are summarized in the table below, with typical value ranges compiled from literature on various diphenylamine-based HTMs. It is important to note that these are general ranges and the specific values for this compound would need to be experimentally determined.

PropertyTypical Range for Diphenylamine-based HTMsSignificance in Organic Electronics
Highest Occupied Molecular Orbital (HOMO) Energy Level -5.1 to -5.7 eVDetermines the energy barrier for hole injection from the anode. A good alignment with the anode's work function is crucial for efficient charge injection.
Lowest Unoccupied Molecular Orbital (LUMO) Energy Level -1.8 to -2.5 eVInfluences the electron-blocking properties of the HTL. A high LUMO level can prevent electrons from leaking from the emissive layer to the anode.
Hole Mobility 10⁻⁵ to 10⁻³ cm²V⁻¹s⁻¹Represents the ease with which holes can move through the material. Higher mobility generally leads to better device performance.
Glass Transition Temperature (Tg) 80 to 150 °CIndicates the thermal stability of the amorphous film. A high Tg is desirable for long-term device stability and operational lifetime.[2]
Decomposition Temperature (Td) > 350 °CThe temperature at which the material starts to decompose. A high Td is essential for fabrication processes that involve heating and for device longevity.[1]

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis of N-phenylaniline derivatives and the fabrication and characterization of OLED devices. These protocols are based on standard laboratory practices and published methodologies for similar compounds.

Synthesis of this compound

A common and versatile method for the synthesis of N-phenylaniline derivatives is the Buchwald-Hartwig amination reaction.[1] This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine.

Reaction Scheme:

Materials:

  • Aniline

  • 1-Bromo-4-heptylbenzene

  • Palladium catalyst (e.g., Palladium(II) acetate, Tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine ligand (e.g., Tri-tert-butylphosphine, Xantphos)

  • Base (e.g., Sodium tert-butoxide, Potassium carbonate)

  • Anhydrous toluene (or other suitable solvent)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • In a nitrogen-filled glovebox or under an inert atmosphere, combine aniline, 1-bromo-4-heptylbenzene, the palladium catalyst, the phosphine ligand, and the base in a Schlenk flask.

  • Add anhydrous toluene to the flask and stir the mixture.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Fabrication and Characterization of a Multilayer OLED Device

This protocol describes the fabrication of a simple multilayer OLED device using a generic N-phenylaniline derivative as the HTL.

Device Structure:

ITO / HTL (e.g., this compound) / Emissive Layer (EML) / Electron-Transporting Layer (ETL) / Cathode

Materials:

  • Indium Tin Oxide (ITO)-coated glass substrates

  • Hole-Transporting Material (HTM): this compound (or other N-phenylaniline derivative)

  • Emissive Material (e.g., Tris(8-hydroxyquinolinato)aluminum - Alq₃)

  • Electron-Transporting Material (e.g., Alq₃)

  • Cathode material (e.g., Lithium Fluoride/Aluminum - LiF/Al)

  • High-vacuum thermal evaporation system

  • Substrate cleaning supplies (detergent, deionized water, acetone, isopropanol)

  • UV-ozone or plasma cleaner

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat them with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber (pressure < 10⁻⁶ Torr).

  • Sequentially deposit the organic layers by thermal evaporation:

    • HTL (e.g., this compound) at a deposition rate of 1-2 Å/s.

    • EML (e.g., Alq₃) at a deposition rate of 1-2 Å/s.

    • ETL (e.g., Alq₃) at a deposition rate of 1-2 Å/s. The thickness of each layer should be optimized for best device performance (typically in the range of 20-60 nm).

  • Cathode Deposition: Without breaking the vacuum, deposit a thin layer of LiF (0.5-1 nm) followed by a thicker layer of Al (100-150 nm) to form the cathode.

  • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a glass lid and a UV-curable epoxy resin inside a nitrogen-filled glovebox.

Characterization:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the electrical and optical properties of the fabricated OLED using a source meter and a photometer. This will provide information on the turn-on voltage, current efficiency, power efficiency, and external quantum efficiency (EQE).

  • Electroluminescence (EL) Spectrum: Record the emission spectrum of the device at a specific voltage using a spectrometer to determine the color of the emitted light.

  • Cyclic Voltammetry (CV): Determine the HOMO and LUMO energy levels of the HTM by performing cyclic voltammetry measurements on a thin film of the material.

Visualizations

The following diagrams illustrate the general workflow for OLED fabrication and the molecular structure of this compound.

OLED_Fabrication_Workflow cluster_prep Substrate Preparation cluster_deposition Thin Film Deposition (High Vacuum) cluster_post Device Finalization & Testing Cleaning ITO Substrate Cleaning Treatment UV-Ozone/Plasma Treatment Cleaning->Treatment HTL HTL Deposition (e.g., this compound) Treatment->HTL EML EML Deposition HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Encapsulation Encapsulation Cathode->Encapsulation Characterization Device Characterization (J-V-L, EL Spectrum) Encapsulation->Characterization

General workflow for the fabrication of an Organic Light-Emitting Diode (OLED).

Molecular structure of this compound.

Conclusion

While specific data on the application of this compound in organic electronics is not currently available in the reviewed literature, its core N-phenylaniline structure suggests its potential as a hole-transporting material. The addition of a heptyl group is likely to enhance its solubility and processability, which are desirable characteristics for solution-processed organic electronic devices. Further research, including synthesis, characterization of its photophysical and electrochemical properties, and device fabrication, is necessary to fully evaluate the potential of this compound in this field. The general protocols and property ranges provided herein offer a solid foundation for any researcher or scientist looking to investigate this or similar N-phenylaniline derivatives for applications in organic electronics.

References

Application Notes and Protocols for Thin-Film Deposition of N-phenylaniline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the deposition of thin films of N-phenylaniline derivatives, with a focus on polyaniline (PANI), a well-researched and representative member of this class of conducting polymers. The methodologies covered include Oxidative Chemical Vapor Deposition (oCVD), Spin Coating, and Plasma-Enhanced Chemical Vapor Deposition (PECVD). This document also includes quantitative data on deposition parameters and resulting film characteristics, as well as visualizations of relevant workflows and mechanisms.

Oxidative Chemical Vapor Deposition (oCVD) of Polyaniline

Oxidative Chemical Vapor Deposition is a solvent-free technique that allows for the one-step synthesis and deposition of conformal polymer thin films. In this process, a monomer (aniline) and an oxidant are introduced into a vacuum chamber where they react on the substrate surface to form a polymer film.[1][2][3]

Experimental Protocol

This protocol is based on the synthesis of polyaniline using aniline as the monomer and antimony pentachloride (SbCl₅) as the oxidant.[1][3]

Materials:

  • Aniline (monomer)

  • Antimony pentachloride (oxidant)

  • Nitrogen gas (carrier and diluent)

  • Substrates (e.g., quartz glass, silicon wafers)

  • Tetrahydrofuran (THF) for post-deposition washing (optional)

Equipment:

  • oCVD reactor with precursor delivery lines, a reaction chamber, a heated substrate stage, and a vacuum system.

  • Mass flow controllers for precise control of gas and vapor flow rates.

  • Temperature controller for the substrate stage.

  • Pressure gauges.

Procedure:

  • Substrate Preparation: Clean the substrates using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

  • System Purge: Place the substrates on the stage in the oCVD reactor. Evacuate the chamber to a base pressure and purge with nitrogen gas to remove any residual contaminants.

  • Precursor Delivery:

    • Heat the aniline monomer to a suitable temperature to achieve the desired vapor pressure.

    • Introduce the aniline vapor into the reaction chamber at a controlled flow rate using a mass flow controller.

    • Introduce the antimony pentachloride oxidant vapor into the chamber through a separate delivery line, using nitrogen as a carrier gas. The oxidant flow rate can be varied to control the film's oxidation state.[1][3]

  • Deposition:

    • Maintain the substrate at a specific temperature (e.g., 90 °C) to promote polymerization and minimize the formation of oligomers.[1][2][3]

    • Control the reactor pressure during deposition (e.g., 35 to 700 mTorr). Note that pressure has been found to have a less significant effect on the deposited film chemistry compared to other parameters.[1][3]

    • Allow the deposition to proceed for the desired amount of time to achieve the target film thickness.

  • Post-Deposition:

    • Stop the precursor flows and cool down the substrate.

    • Vent the chamber with nitrogen and remove the coated substrates.

    • For improved electrochemical properties and stability, the films can be washed by soaking in THF to remove unreacted oxidant and soluble oligomers.[1]

Data Presentation: oCVD Parameters and Their Effects
ParameterRange/ValueEffect on Film Properties
Substrate Temperature25 °C - 90 °CHigher temperatures (e.g., 90 °C) are necessary to minimize the formation of oligomers.[1][2][3]
Oxidant Flow RateVaried to alter the monomer-to-oxidant ratioIncreasing the oxidant flow rate to nearly match the monomer flow rate favors the deposition of the conductive emeraldine state of polyaniline.[1][3]
Reactor Pressure35 mTorr - 700 mTorrHas a minimal effect on the deposited film chemistry, suggesting the process is not concentration-dependent within this range.[1][3]

Spin Coating of Polyaniline

Spin coating is a widely used technique for depositing uniform thin films onto flat substrates. A solution of the polymer is applied to the center of the substrate, which is then spun at high speed. Centrifugal force spreads the solution, and solvent evaporation leaves a thin polymer film. The final film thickness is dependent on the solution's concentration and viscosity, as well as the spin speed.[4][5][6]

Experimental Protocol

This protocol describes the deposition of a polyaniline thin film from a solution.

Materials:

  • Polyaniline (e.g., emeraldine base)

  • Solvent (e.g., N-methyl-2-pyrrolidone (NMP), m-cresol)

  • Substrates (e.g., glass slides, silicon wafers)

Equipment:

  • Spin coater

  • Hot plate or vacuum oven for annealing

  • Syringes and filters

Procedure:

  • Solution Preparation:

    • Dissolve the polyaniline in the chosen solvent to the desired concentration. This may require stirring for an extended period.

    • Filter the solution through a syringe filter to remove any particulate matter.

  • Substrate Preparation:

    • Clean the substrates thoroughly.

    • If necessary, treat the substrate surface (e.g., with oxygen plasma) to improve the adhesion of the polyaniline film.

  • Deposition:

    • Place the substrate on the spin coater chuck and secure it.

    • Dispense a small amount of the polyaniline solution onto the center of the substrate.

    • Start the spin coater. A typical process involves a low-speed spread cycle followed by a high-speed spin cycle. The spin speed and duration will determine the final film thickness.

  • Annealing:

    • Transfer the coated substrate to a hot plate or into a vacuum oven.

    • Anneal at a specific temperature and for a set duration to remove residual solvent and improve film quality.

Data Presentation: Spin Coating Parameters and Resulting Film Thickness
Polymer Solution ConcentrationSpin Speed (rpm)Resulting Film Thickness
Varies depending on the desired thickness and solvent.500 - 4500 rpmFilm thickness is inversely proportional to the square root of the spin speed. Higher speeds result in thinner films.[4][6][7]
Higher concentrationConstantThicker film
Lower concentrationConstantThinner film

Note: The exact relationship between concentration, spin speed, and film thickness is also dependent on the solvent's volatility and the polymer's molecular weight.[4]

Plasma-Enhanced Chemical Vapor Deposition (PECVD) of Polyaniline

PECVD is a process used to deposit thin films from a gas state (vapor) to a solid state on a substrate. In this method, a plasma is used to enhance the chemical reaction rates of the precursors.[8][9]

Experimental Protocol

This protocol provides a general procedure for the plasma polymerization of aniline.

Materials:

  • Aniline (monomer)

  • Argon (optional, as a carrier or for plasma cleaning)

  • Substrates (e.g., stainless steel, glass)

Equipment:

  • PECVD reactor with a vacuum chamber, electrodes, and a power supply (DC or RF).

  • Monomer delivery system.

  • Pressure and gas flow controllers.

Procedure:

  • Substrate Preparation: Clean the substrates and place them on the electrode in the PECVD chamber.

  • Chamber Evacuation and Purge: Evacuate the chamber to a base pressure and, if desired, perform an argon plasma cleaning step to prepare the substrate surface.

  • Monomer Introduction: Introduce aniline vapor into the chamber to a specific process pressure.

  • Plasma Ignition and Deposition:

    • Apply power (DC or RF) to the electrodes to ignite the plasma. The plasma will cause the aniline monomer to fragment and polymerize on the substrate surface.

    • The deposition time will influence the final film thickness.

  • Termination and Venting:

    • Turn off the power and the monomer flow.

    • Vent the chamber to atmospheric pressure with an inert gas like nitrogen before removing the coated substrates.

Data Presentation: PECVD Parameters and Their Influence
ParameterInfluence on Film Properties
Monomer Filling PressureAffects the structure of the resulting polymer. Different structural units may be present at different pressures.[8]
RF/DC PowerInfluences the plasma density and the degree of monomer fragmentation, which in turn affects the chemical structure and properties of the film.[9]
Deposition TimeDirectly correlates with the film thickness.

Mandatory Visualizations

Layer-by-Layer Assembly for Drug Delivery

LbL_Workflow cluster_workflow Layer-by-Layer (LbL) Assembly for Drug Delivery start Start with a Charged Substrate poly_anion Immerse in Polyanion Solution start->poly_anion Step 1 wash1 Rinse poly_anion->wash1 Step 2 poly_cation Immerse in Polycation/Drug Solution wash1->poly_cation Step 3 wash2 Rinse poly_cation->wash2 Step 4 repeat Repeat for Desired Number of Layers wash2->repeat Step 5 repeat->poly_anion Cycle end_node Drug-Loaded Thin Film repeat->end_node

Caption: Workflow for Layer-by-Layer assembly of a drug-delivery thin film.

Polyaniline-Based Electrochemical Biosensor

Biosensor_Mechanism cluster_mechanism Working Principle of a PANI-Based Electrochemical Biosensor Analyte Analyte Bioreceptor Immobilized Bioreceptor (e.g., Enzyme) Analyte->Bioreceptor Binding/ Reaction PANI Polyaniline (PANI) Film (Transducer) Bioreceptor->PANI Electron Transfer Electrode Electrode PANI->Electrode Signal Conduction Signal Measurable Electrical Signal Electrode->Signal

Caption: Mechanism of a polyaniline-based electrochemical biosensor.[10][11][12]

References

Application Notes and Protocols for the Analytical Characterization of 4-Heptyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Heptyl-N-phenylaniline is a substituted diphenylamine derivative. Diphenylamine and its derivatives are utilized in a variety of industrial applications, including as antioxidants in lubricants and polymers, and as intermediates in the synthesis of dyes and pharmaceuticals. Accurate and robust analytical methods are crucial for the characterization, quality control, and stability testing of this compound.

These application notes provide a comprehensive overview of the key analytical techniques for the characterization of this compound, including detailed experimental protocols and expected data. The methodologies described are based on established analytical practices for similar N-substituted aniline compounds and serve as a foundational guide for researchers.

Analytical Techniques Overview

A multi-faceted analytical approach is recommended for the comprehensive characterization of this compound. This typically involves a combination of spectroscopic and chromatographic techniques to confirm the identity, purity, and physicochemical properties of the compound.

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Caption: General experimental workflow for the synthesis and characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the chemical structure by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

Expected ¹H NMR Data (Predicted):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.20-7.30m4HAr-H (phenyl ring)
~6.95-7.10m5HAr-H (heptyl-substituted phenyl ring)
~5.60br s1HN-H
~2.55t2HAr-CH₂-
~1.55-1.65m2HAr-CH₂-CH₂-
~1.25-1.40m8H-(CH₂)₄-
~0.85-0.90t3H-CH₃

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024-4096.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

Expected ¹³C NMR Data (Predicted):

Chemical Shift (δ, ppm)Assignment
~143-145Ar-C (C-N)
~140-142Ar-C (C-N)
~130-135Ar-C (C-heptyl)
~129Ar-CH
~120-122Ar-CH
~116-118Ar-CH
~35Ar-CH₂-
~32-CH₂-
~31-CH₂-
~29-CH₂-
~23-CH₂-
~14-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Perform a background scan and then the sample scan. The resulting spectrum will be in terms of transmittance or absorbance.

Expected IR Data:

Wavenumber (cm⁻¹)Vibration
~3400N-H stretch
~3050-3020Aromatic C-H stretch
~2950-2850Aliphatic C-H stretch
~1600, ~1500Aromatic C=C stretch
~1320C-N stretch
~820p-disubstituted benzene C-H bend
~750, ~690Monosubstituted benzene C-H bend

Chromatographic Characterization

Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for identifying and quantifying volatile and semi-volatile compounds.

GC-MS Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • Instrument: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless).

    • Oven Program: Initial temperature of 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

Expected GC-MS Data:

Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
Compound-specific267184, 169, 93, 77

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GCMS_Fragmentation Parent This compound (m/z 267) Fragment1 [M-C6H13]+ (m/z 184) Parent->Fragment1 Loss of hexyl radical Fragment2 [C6H5NHC6H5]+ (m/z 169) Parent->Fragment2 Benzylic cleavage Fragment3 [C6H5NH2]+ (m/z 93) Fragment2->Fragment3 Loss of C6H5 Fragment4 [C6H5]+ (m/z 77) Fragment2->Fragment4 Loss of NHC6H5

Caption: Predicted mass fragmentation pathway of this compound in GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for purity determination and quantitative analysis of non-volatile compounds.

HPLC Protocol (Reversed-Phase):

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v). For MS compatibility, replace any non-volatile buffer with formic acid[1][2].

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

Expected HPLC Data:

Retention Time (min)Purity (%)
Compound-specific>98% (for a pure standard)

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase behavior of the material.

Differential Scanning Calorimetry (DSC)

DSC is used to determine melting point and other thermal transitions.

DSC Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrument: A differential scanning calorimeter.

  • Parameters:

    • Temperature Program: Heat from 25 °C to a temperature above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

Expected DSC Data:

ParameterValue
Melting Point (Tₘ)Compound-specific endothermic peak
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

TGA Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Instrument: A thermogravimetric analyzer.

  • Parameters:

    • Temperature Program: Heat from 25 °C to 600 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge at 50 mL/min.

Expected TGA Data:

ParameterValue
Onset of Decomposition (Tₒ)Temperature at which significant mass loss begins
Residual Mass (%)Mass remaining at the end of the experiment

Disclaimer

The quantitative data and specific instrument parameters provided in these application notes are intended as a guide. Actual results may vary depending on the specific instrumentation, experimental conditions, and the purity of the sample. It is essential to perform method validation for any quantitative analysis. The protocols provided should be adapted and optimized as necessary for specific research needs.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of Aniline and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aniline and its derivatives are fundamental building blocks in the synthesis of a vast array of industrial and pharmaceutical compounds, including dyes, polymers, pesticides, and active pharmaceutical ingredients.[1][2][3] Due to their potential toxicity and the need for stringent quality control in manufacturing processes, a robust and reliable analytical method for their separation and quantification is crucial.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique well-suited for this purpose, offering high resolution, sensitivity, and accuracy.[1][4] This application note details a reversed-phase HPLC (RP-HPLC) method for the simultaneous analysis of aniline and several of its key derivatives.

Principle

This method utilizes a reversed-phase C18 column to separate aniline and its derivatives based on their hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an aqueous buffer is used to elute the compounds from the column. Detection is achieved using a UV detector, as aniline and its derivatives exhibit strong absorbance in the ultraviolet region.

Quantitative Data Summary

The following table summarizes the chromatographic conditions and performance data for the separation of various aniline derivatives using different HPLC methods.

CompoundColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)
Aniline Primesep 100 (4.6 x 150 mm, 5 µm)45% MeCN, 0.05% H₂SO₄ in Water1.0200Not specified
Aniline Newcrom R1Acetonitrile, Water, Phosphoric AcidNot specifiedNot specifiedNot specified
Aniline Discovery C18 (4.6 x 150 mm, 5 µm)60% Methanol, 40% Water1.0254~2.5
N-methylaniline Nucleosil C18 (250 mm, 5 µm)70% Acetonitrile, 30% Water0.71905.76
o-Nitroaniline Acclaim 120 C18 (3 x 150 mm, 3 µm)GradientNot specifiedNot specifiedNot specified
m-Nitroaniline Acclaim 120 C18 (3 x 150 mm, 3 µm)GradientNot specifiedNot specifiedNot specified
p-Nitroaniline Acclaim 120 C18 (3 x 150 mm, 3 µm)GradientNot specifiedNot specifiedNot specified
o,p-Dinitroaniline Acclaim 120 C18 (3 x 150 mm, 3 µm)GradientNot specifiedNot specifiedNot specified
Orthanilic acid Spherisorb 10 ODS5% Acetonitrile, 0.05 M Na₂HPO₄, 0.005 M TBAHS, pH 5.5Not specifiedNot specifiedNot specified
Metanilic acid Spherisorb 10 ODS5% Acetonitrile, 0.05 M Na₂HPO₄, 0.005 M TBAHS, pH 5.5Not specifiedNot specifiedNot specified
Sulphanilic acid Spherisorb 10 ODS5% Acetonitrile, 0.05 M Na₂HPO₄, 0.005 M TBAHS, pH 5.5Not specifiedNot specifiedNot specified

Experimental Protocol: Isocratic RP-HPLC Method for Aniline Derivatives

This protocol provides a detailed procedure for the analysis of aniline and its derivatives using a standard isocratic reversed-phase HPLC method.

1. Materials and Reagents

  • Aniline (analytical standard)

  • Aniline derivatives of interest (e.g., N-methylaniline, chloroanilines, nitroanilines)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Phosphoric acid (or other suitable buffer)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Chromatography data acquisition and processing software

3. Preparation of Mobile Phase

  • Prepare the desired mobile phase composition. A common starting point is a mixture of acetonitrile and water (e.g., 70:30 v/v) or methanol and water (e.g., 60:40 v/v).[5]

  • Acidify the aqueous portion of the mobile phase with a small amount of phosphoric acid (e.g., to a final concentration of 0.1%) to improve peak shape for the basic aniline compounds.[6]

  • Degas the mobile phase using an appropriate method (e.g., sonication, vacuum filtration, or online degasser) to prevent bubble formation in the system.

4. Preparation of Standard Solutions

  • Prepare a stock solution of each aniline derivative at a concentration of 1 mg/mL in methanol or acetonitrile.

  • From the stock solutions, prepare a series of working standard solutions by serial dilution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

  • For liquid samples, dilute an appropriate amount of the sample with the mobile phase to bring the analyte concentration within the calibration range.

  • For solid samples, accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., methanol or acetonitrile). Dilute further with the mobile phase as needed.

  • For complex matrices such as environmental water samples, a sample clean-up and pre-concentration step like solid-phase extraction (SPE) may be necessary.[1][4]

  • Filter all samples and standards through a 0.45 µm syringe filter before injection to remove particulate matter.

6. Chromatographic Conditions

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL[5]

  • Column Temperature: 30 °C[5]

  • Detection: UV at 254 nm

  • Run Time: 15 minutes[5]

7. Data Analysis

  • Identify the peaks in the chromatogram based on the retention times of the standard solutions.

  • Construct a calibration curve by plotting the peak area of each analyte against its concentration.

  • Determine the concentration of the aniline derivatives in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Injection Injection MobilePhase->Injection StandardPrep Standard Preparation StandardPrep->Injection SamplePrep Sample Preparation SamplePrep->Injection Separation Chromatographic Separation (C18) Injection->Separation Autosampler Detection UV Detection Separation->Detection Elution DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Peak Integration

Caption: Workflow for the HPLC analysis of aniline derivatives.

Logical Relationship of Method Parameters

Method_Parameters cluster_mobile_phase Mobile Phase cluster_column Stationary Phase cluster_conditions Instrumental Conditions cluster_output Chromatographic Output Organic Organic Solvent (MeCN/MeOH) Composition Composition (%) Organic->Composition Aqueous Aqueous (Water + Buffer) Aqueous->Composition RetentionTime Retention Time Composition->RetentionTime Resolution Resolution Composition->Resolution StationaryPhase Stationary Phase (C18) StationaryPhase->RetentionTime StationaryPhase->Resolution Dimensions Dimensions (L x ID, dp) Dimensions->Resolution FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime DetectionWavelength Detection λ PeakShape Peak Shape DetectionWavelength->PeakShape

Caption: Interrelationship of key HPLC method parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Heptyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Heptyl-N-phenylaniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and versatile method for the synthesis of this compound is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction involves the reaction of 4-heptylaniline with an aryl halide (commonly bromobenzene or chlorobenzene) in the presence of a palladium catalyst, a phosphine ligand, and a base.

Q2: What are the typical starting materials and reagents for this synthesis?

A2: The key reagents include:

  • Aryl Halide: Bromobenzene or chlorobenzene are common choices.

  • Amine: 4-heptylaniline.

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium complexes like Pd₂(dba)₃ are frequently used.

  • Ligand: Bulky, electron-rich phosphine ligands such as XPhos, SPhos, or BrettPhos are often employed to improve reaction efficiency.[1]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice.

  • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.

Q3: What are the potential impurities I should be aware of?

A3: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 4-heptylaniline and the aryl halide.

  • Homocoupling Products: Biphenyl (from the coupling of two aryl halide molecules) and 4,4'-diheptyl-1,1'-azobenzene (from the oxidative coupling of 4-heptylaniline).

  • Side-Reaction Products: Hydrodehalogenation of the aryl halide (resulting in benzene) and potential products from ligand degradation. A known side reaction in Buchwald-Hartwig aminations is β-hydride elimination, although this is less common with aniline substrates.[2]

  • Catalyst Residues: Residual palladium and phosphine ligand or its oxide.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A small aliquot of the reaction mixture can be taken, quenched, and analyzed to determine the consumption of starting materials and the formation of the product.

Troubleshooting Guide

Issue 1: Low or no product yield.

Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium pre-catalyst and ligand are of high quality and have been stored under an inert atmosphere. Consider using a pre-formed, air-stable catalyst.
Oxygen Contamination The reaction is sensitive to oxygen. Ensure all reagents and the reaction vessel are thoroughly deoxygenated by purging with an inert gas like argon or nitrogen.
Poor Quality Reagents Use freshly distilled or purified solvents and ensure the base is anhydrous. The amine and aryl halide should be of high purity.
Inappropriate Reaction Temperature Optimize the reaction temperature. While these reactions are often heated, excessively high temperatures can lead to catalyst decomposition and side reactions.
Incorrect Ligand Choice The choice of phosphine ligand is critical. If one ligand is not providing good results, screen other bulky, electron-rich phosphine ligands.

Issue 2: Presence of significant homocoupling byproducts.

Possible Cause Troubleshooting Step
High Catalyst Loading Reduce the catalyst loading. High concentrations of palladium can sometimes favor homocoupling.
Slow Oxidative Addition If the oxidative addition of the aryl halide to the palladium(0) species is slow, homocoupling can become more competitive. Consider switching to a more reactive aryl halide (e.g., from bromide to iodide) or a more effective ligand.

Issue 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Step
Co-elution of Impurities If impurities have similar polarity to the product, purification by column chromatography can be challenging. Optimize the solvent system for chromatography. Recrystallization or distillation under reduced pressure may be alternative purification methods.
Residual Palladium To remove residual palladium, you can wash the organic extract with an aqueous solution of a thiol-containing reagent or use a metal scavenger.

Experimental Protocol: Buchwald-Hartwig Synthesis of this compound (Example)

Materials:

  • 4-heptylaniline (1.0 eq)

  • Bromobenzene (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • XPhos (0.04 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To a dry, oven-baked Schlenk flask, add Pd(OAc)₂, XPhos, and NaOtBu under an inert atmosphere (Argon or Nitrogen).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene via syringe.

  • Add 4-heptylaniline and bromobenzene via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Presentation

The following table presents a typical impurity profile for the synthesis of this compound as determined by GC-MS analysis of a crude reaction mixture.

Compound Retention Time (min) Area % (Typical)
Toluene (Solvent)3.5Varies
Benzene4.2< 1%
Aniline6.8< 0.5%
Bromobenzene8.15-10%
4-heptylaniline12.52-5%
Biphenyl13.21-3%
This compound 18.7 80-90%
4,4'-diheptyl-1,1'-azobenzene25.1< 2%

Impurity Troubleshooting Workflow

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Advanced Troubleshooting cluster_3 Purification Strategy Low_Yield Low or No Product Yield Check_Reagents Verify Reagent Quality (Purity, Anhydrous) Low_Yield->Check_Reagents Start Here Check_Inert_Atmosphere Ensure Proper Inert Atmosphere Technique Low_Yield->Check_Inert_Atmosphere Check_Temp Confirm Reaction Temperature Low_Yield->Check_Temp High_Impurities High Level of Impurities Vary_Catalyst_Loading Optimize Catalyst and Ligand Loading High_Impurities->Vary_Catalyst_Loading Optimize_Base Change Base or Base Concentration High_Impurities->Optimize_Base Purification_Issues Purification Difficulties Optimize_Chroma Optimize Chromatography (Solvent Gradient) Purification_Issues->Optimize_Chroma Screen_Ligands Screen Different Phosphine Ligands Check_Reagents->Screen_Ligands Check_Inert_Atmosphere->Screen_Ligands Check_Temp->Screen_Ligands Change_Solvent Try Alternative Anhydrous Solvent Vary_Catalyst_Loading->Change_Solvent Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize Distill Consider Distillation (if applicable) Recrystallize->Distill Metal_Scavenger Use Palladium Scavenger Distill->Metal_Scavenger

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Heptyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 4-Heptyl-N-phenylaniline by column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica gel is a commonly used stationary phase for the purification of aromatic amines. However, due to the basic nature of the amine group, irreversible adsorption or "streaking" on the acidic silica surface can occur.[1] To mitigate this, you can either use a deactivated silica gel or an alternative stationary phase like neutral alumina.[1] Deactivation of silica gel can be achieved by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (1-3%).[2]

Q2: Which solvent system (eluent) is suitable for the purification of this compound?

A2: For non-polar compounds like this compound, a mixture of a non-polar solvent and a slightly more polar solvent is typically effective. A common starting point is a mixture of hexane and ethyl acetate.[1] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. The goal is to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.[3] Other potential non-polar solvents include petroleum ether and toluene, which can be paired with ethyl acetate or diethyl ether.[1][4]

Q3: How can I visualize the spots of this compound on a TLC plate?

A3: this compound contains aromatic rings and should be visible under a UV lamp (254 nm). For staining, a potassium permanganate (KMnO4) stain can be effective as amines are susceptible to oxidation and will appear as a yellowish-brown spot. Anisaldehyde or cerium ammonium molybdate stains can also be used.[5]

Q4: What are the likely impurities in a crude sample of this compound?

A4: The impurities will depend on the synthetic route used. If prepared via a Buchwald-Hartwig amination or Ullmann condensation, common impurities include unreacted starting materials (aniline, 4-heptyl-halide), the palladium or copper catalyst, phosphine ligands (in the case of Buchwald-Hartwig), and potential byproducts such as dehalogenated arenes or products from side reactions.[6][7]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Product does not elute from the column. 1. The eluent is not polar enough.[8]2. The compound has irreversibly adsorbed to the silica gel.[1]1. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane).2. Use deactivated silica gel (with 1-3% triethylamine in the eluent) or switch to a neutral alumina stationary phase.[1][2]
Poor separation of the product from impurities. 1. The chosen solvent system is not optimal.2. The column was overloaded with the crude sample.3. The column was packed improperly, leading to channeling.1. Re-optimize the solvent system using TLC to achieve a larger ∆Rf between the product and impurities.[3]2. Use a larger column or reduce the amount of sample loaded.3. Ensure the column is packed uniformly without any air bubbles or cracks.
The product elutes with the solvent front. The eluent is too polar.Decrease the polarity of the eluent (e.g., increase the percentage of hexane).
Streaking or tailing of the product spot on TLC and broad elution from the column. The compound is interacting too strongly with the acidic silica gel.[1]Add a small amount of triethylamine (0.5-1%) to the eluent to neutralize the acidic sites on the silica gel.[4] Alternatively, use neutral alumina as the stationary phase.[1]
The purified product is still impure. Co-elution of impurities with a similar polarity.1. Try a different solvent system. Sometimes switching one of the solvents (e.g., using toluene instead of hexane) can alter the selectivity of the separation.2. If the impurity is significantly less polar, flush the column with a non-polar solvent first to elute the impurity before increasing the polarity to elute the product.[9]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure. The specific solvent system and column dimensions should be optimized based on preliminary TLC analysis and the amount of crude material.

1. Preparation of the Stationary Phase:

  • Standard Silica Gel: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.

  • Deactivated Silica Gel: To a slurry of silica gel in the chosen eluent, add triethylamine to a final concentration of 1% (v/v). Stir for 5 minutes before packing the column.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Add a small plug of cotton or glass wool to the bottom of the column.

  • Add a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the solvent to drain until it is level with the top of the silica gel. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel bed.

3. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene).

  • Carefully apply the sample solution to the top of the column using a pipette.

  • Alternatively, for less soluble samples, perform a dry loading: dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Apply gentle pressure (if necessary) to begin the elution.

  • Collect fractions in test tubes or vials.

  • Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Recommended Solvent Systems for TLC Analysis

Solvent System (v/v)Typical Rf Range for this compoundNotes
Hexane : Ethyl Acetate (95:5)0.2 - 0.4Good starting point for optimization.
Hexane : Dichloromethane (80:20)0.3 - 0.5Can provide different selectivity.
Petroleum Ether : Diethyl Ether (90:10)0.2 - 0.4Alternative non-polar/polar combination.
Hexane : Toluene (50:50)VariesToluene can help separate aromatic compounds.

Table 2: Column Chromatography Parameters

ParameterRecommendation
Stationary PhaseSilica Gel (230-400 mesh) or Neutral Alumina
Silica Gel to Crude Product Ratio (w/w)30:1 to 100:1 (depending on difficulty of separation)
Column Diameter to Height Ratio1:10 to 1:20
Eluent Flow Rate~5-10 mL/min (for a 2-3 cm diameter column)

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis Slurry Prepare Silica Slurry TLC->Slurry Select Eluent Pack Pack Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_solutions Potential Solutions Poor_Separation Poor Separation? Optimize_Solvent Optimize Eluent System Poor_Separation->Optimize_Solvent Check_Loading Check Column Loading Poor_Separation->Check_Loading No_Elution No Elution? Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Deactivate_Silica Use Deactivated Silica or Alumina No_Elution->Deactivate_Silica Streaking Streaking/Tailing? Streaking->Deactivate_Silica Add_Amine Add Triethylamine to Eluent Streaking->Add_Amine

Caption: Troubleshooting decision tree for column chromatography.

References

Technical Support Center: Recrystallization of Substituted Anilines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of substituted anilines.

Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate solvent for the recrystallization of a substituted aniline?

A1: The ideal solvent for recrystallization should dissolve the substituted aniline sparingly or not at all at room temperature but dissolve it completely at an elevated temperature.[1][2] The principle of "like dissolves like" is a good starting point; compounds with similar structural features tend to be soluble in one another.[1] For instance, anilines with polar substituents may dissolve in polar solvents. It's crucial that the solvent does not react with the compound being purified.[3]

Commonly used solvents for substituted anilines include:

  • Water: Particularly for anilines with polar functional groups that can hydrogen bond.[4] Acetanilide, a derivative of aniline, can be recrystallized from water.[5]

  • Alcohols (Ethanol, Methanol): These are versatile polar solvents suitable for a range of substituted anilines.[4][6][7] For example, p-bromoaniline can be recrystallized from an ethanol/water mixture.

  • Mixed Solvent Systems: When a single solvent is not ideal, a solvent pair can be used. This typically involves a "good" solvent in which the aniline is soluble and a "poor" solvent in which it is less soluble.[8] A common example is an ethanol-water mixture.[2]

Q2: My substituted aniline is not dissolving in the hot solvent. What should I do?

A2: If your compound is not dissolving, you can try the following:

  • Add more solvent: Add small increments of the hot solvent until the solid dissolves. However, be cautious not to add too much, as this will reduce your final yield.[2]

  • Increase the temperature: Ensure your solvent is at or near its boiling point.

  • Grind the solid: If the starting material consists of large crystals, grinding it to a powder can increase the surface area and facilitate dissolution.

  • Re-evaluate your solvent choice: The chosen solvent may not be appropriate for your specific substituted aniline. It might be necessary to perform solubility tests with a different range of solvents.

Q3: No crystals are forming upon cooling. What are the next steps?

A3: If crystals do not form spontaneously, you can induce crystallization by:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. This can create nucleation sites for crystal growth.

  • Seeding: Add a tiny crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystallization.

  • Cooling in an ice bath: If crystals do not form at room temperature, placing the flask in an ice bath can further decrease the solubility and promote crystallization.[9]

  • Reducing the solvent volume: If too much solvent was added, you can gently heat the solution to evaporate some of the solvent and increase the concentration of the solute.

Q4: What is a reasonable percent recovery to expect from recrystallization?

A4: The percent recovery in recrystallization is highly dependent on the initial purity of your compound and the chosen solvent. A typical yield for the recrystallization of benzoic acid from hot water is around 65% under ideal conditions.[10] A lower recovery might be acceptable if it results in a significant increase in purity. It's important to note that some loss of product is inevitable, as the compound will have some solubility in the cold solvent.[1][2] For example, in one experiment, the recrystallization of crude acetanilide yielded an 18.03% recovery.[5] Another experiment reported a percent recovery of 83.5% for benzoic acid and 87.9% for acetanilide.[11]

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

"Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid. This often happens when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is supersaturated.[12] The oil can trap impurities, hindering purification.[12]

Solutions:

  • Add more of the "good" solvent: If using a mixed solvent system, add more of the solvent in which the compound is more soluble to prevent premature precipitation.

  • Lower the temperature before cooling: Allow the solution to cool more slowly to a temperature below the compound's melting point before inducing crystallization.

  • Change the solvent: Select a solvent with a lower boiling point.

  • Use a larger volume of solvent: This can help to keep the compound dissolved until the solution has cooled sufficiently.

Issue 2: The recrystallized product is still colored.

Colored impurities can persist even after recrystallization.

Solutions:

  • Use activated charcoal: Add a small amount of activated carbon to the hot solution before filtration. The charcoal will adsorb the colored impurities.[1][3] Be sure to use it sparingly, as it can also adsorb some of your desired product.

  • Perform a second recrystallization: A subsequent recrystallization can further remove residual impurities.

Issue 3: Low recovery of the purified product.

Several factors can contribute to a low yield of recrystallized product.

Solutions:

  • Avoid using too much solvent: Use the minimum amount of hot solvent required to dissolve your compound.[2]

  • Ensure complete crystallization: Allow sufficient time for cooling and consider using an ice bath to maximize crystal formation.[2]

  • Minimize transfers: Each transfer of the solution or crystals can result in some loss of material.

  • Wash crystals with ice-cold solvent: Using a warm or room-temperature solvent to wash the crystals will dissolve some of the product.[2]

Data Presentation

Table 1: Solubility of Selected Substituted Anilines in Various Solvents

Substituted AnilineSolventTemperature (°C)Solubility
AnilineWater253.6 g/100 mL[13]
Ethanol-Soluble[14]
Ether-Soluble[14]
Benzene-Soluble[14]
2-NitroanilineWater25~0.04 g/100 mL[7]
Ethanol-Soluble[7]
Ether-Soluble[7]
3-NitroanilineWater240.12 g/100 mL[15]
Methanol-1 g/11.5 mL[15]
Ethanol-1 g/20 mL[15]
Ether-1 g/18 mL[15]
4-NitroanilineWater-1 g/1250 mL
Boiling Water-1 g/45 mL
Alcohol-1 g/25 mL
Ether-1 g/30 mL
4-ChloroanilineCold Water-Insoluble[16]
Hot Water-Soluble[16]
Methanol-Soluble
Ethanol-Soluble[7]
Acetone-Soluble[7]
4-Aminobenzoic AcidBoiling Water1001 g/90 mL[17]
Ethanol-1 g/8 mL[17]
Ether-1 g/60 mL[17]
p-AnisidineWater202.1 g/100 mL
Methanol-Freely soluble
Ethanol-Freely soluble
Ether-Freely soluble

Note: "-" indicates that a specific temperature was not provided in the source.

Experimental Protocols

Protocol 1: Recrystallization of p-Nitroaniline from Ethanol

This protocol is adapted from a general laboratory procedure.

Materials:

  • Crude p-nitroaniline

  • Ethanol

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask, vacuum source)

Procedure:

  • Place 0.5 g of crude p-nitroaniline into a 25 mL Erlenmeyer flask.

  • Add approximately 5 mL of ethanol to the flask.

  • Gently heat the mixture while swirling until the p-nitroaniline is completely dissolved. Add more ethanol in small portions if necessary to achieve complete dissolution.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature.

  • Once the solution has reached room temperature and crystals have started to form, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol.

  • Continue to pull a vacuum through the crystals for approximately 10 minutes to help dry them.

  • Transfer the crystals to a watch glass and allow them to air dry completely.

Protocol 2: Recrystallization of 4-Bromoaniline from an Ethanol/Water Mixture

This protocol is a general representation of a mixed-solvent recrystallization.

Materials:

  • Crude 4-bromoaniline

  • Ethanol

  • Deionized water

  • Erlenmeyer flask

  • Heating source

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve the crude 4-bromoaniline in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Heat the solution to boiling.

  • Slowly add hot water dropwise to the boiling ethanol solution until the solution becomes slightly cloudy, indicating the saturation point has been reached.

  • Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Once crystal formation is observed, cool the flask in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Allow the crystals to dry completely.

Visualizations

Recrystallization_Workflow General Recrystallization Workflow start Start with Impure Substituted Aniline solvent_selection Select Appropriate Solvent(s) start->solvent_selection dissolution Dissolve in Minimum Amount of Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolution->hot_filtration cooling Cool Solution Slowly to Induce Crystallization dissolution->cooling No insoluble impurities hot_filtration->cooling Yes crystal_collection Collect Crystals by Vacuum Filtration cooling->crystal_collection washing Wash Crystals with Ice-Cold Solvent crystal_collection->washing drying Dry Purified Crystals washing->drying end Pure Substituted Aniline drying->end

General Recrystallization Workflow

Troubleshooting_Oiling_Out Troubleshooting 'Oiling Out' start Observation: Compound 'Oils Out' check_mp_bp Is Melting Point of Solute < Boiling Point of Solvent? start->check_mp_bp change_solvent Select a Solvent with a Lower Boiling Point check_mp_bp->change_solvent Yes add_solvent Add More of the 'Good' Solvent check_mp_bp->add_solvent No slower_cooling Allow Solution to Cool More Slowly check_mp_bp->slower_cooling No reheat_dissolve Reheat to Dissolve Oil, then proceed with a solution change_solvent->reheat_dissolve add_solvent->reheat_dissolve slower_cooling->reheat_dissolve

Troubleshooting 'Oiling Out'

References

Navigating the Challenges of Sterically Hindered Diarylamine Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of sterically hindered diarylamines. This resource is designed to provide researchers, scientists, and drug development professionals with practical guidance to overcome the common challenges encountered during these complex reactions. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your synthetic efforts.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination of a di-ortho-substituted aryl halide is giving very low yield. What are the most likely causes?

A1: Low yields in the Buchwald-Hartwig amination of sterically hindered substrates are common and can often be attributed to several factors:

  • Insufficiently bulky ligand: The use of sterically demanding phosphine ligands is crucial to promote the reductive elimination of the hindered diarylamine from the palladium center. Ligands like Josiphos, RuPhos, and BrettPhos are often more effective than less bulky options.

  • Inappropriate base: The choice of base is critical. While strong bases like NaOtBu are commonly used, they can sometimes promote side reactions. Weaker bases like K₃PO₄ or Cs₂CO₃ might be more suitable for sensitive substrates, although they may require higher reaction temperatures.

  • Catalyst deactivation: Sterically hindered substrates can lead to the formation of inactive palladium species. Using palladium precatalysts, which are more stable and efficiently generate the active catalytic species, can mitigate this issue.

  • Poor solvent choice: The solvent must be able to dissolve the reactants and the base. Toluene and dioxane are common choices, but in some cases, more polar solvents might be necessary. Ensure the solvent is anhydrous and degassed.

Q2: I am observing a significant amount of hydrodehalogenation as a side product. How can I minimize this?

A2: Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction, especially with electron-rich aryl halides and sterically hindered substrates.[1] To minimize it:

  • Optimize the ligand: The choice of ligand can significantly influence the competition between reductive elimination (product formation) and β-hydride elimination (leading to hydrodehalogenation).[1] More sterically hindered ligands often favor the desired C-N bond formation.

  • Control the reaction temperature: Higher temperatures can sometimes favor hydrodehalogenation. Running the reaction at the lowest effective temperature can help.

  • Choice of base: The base can play a role in this side reaction. Experimenting with different bases (e.g., switching from an alkoxide to a carbonate) might be beneficial.

Q3: Can I use an aryl chloride for the synthesis of a sterically hindered diarylamine?

A3: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in Buchwald-Hartwig amination.[2] However, with the right choice of catalyst system, their use is possible. Highly active, electron-rich, and sterically bulky phosphine ligands are essential for the oxidative addition of the aryl chloride to the palladium center.[2] Palladium precatalysts are often preferred for these challenging substrates.

Q4: When should I consider using an Ullmann condensation instead of a Buchwald-Hartwig amination?

A4: The Ullmann condensation, a copper-catalyzed reaction, can be a viable alternative to the Buchwald-Hartwig amination, particularly in cases where the palladium-catalyzed reaction fails.[2] Traditionally, Ullmann reactions require harsh conditions (high temperatures and polar solvents like DMF or NMP).[3] However, the development of ligand-accelerated protocols has made this method milder. It can be particularly useful for specific substrate combinations where palladium catalysis is problematic.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Conversion Ineffective catalyst generationUse a palladium precatalyst to ensure efficient formation of the active LPd(0) species.[2]
Low reactivity of aryl halideSwitch from aryl chloride to aryl bromide or iodide.[2] Increase reaction temperature.
Insufficiently bulky ligandScreen a panel of sterically demanding ligands such as RuPhos, XPhos, or BrettPhos.
Inappropriate baseTest different bases (e.g., NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃). The choice can be substrate-dependent.[4]
Poor solvent choiceEnsure the solvent is anhydrous and degassed. Try alternative solvents like dioxane or toluene.
Significant Side Product Formation (e.g., Hydrodehalogenation) β-hydride elimination is competing with reductive eliminationUse a more sterically hindered ligand to favor reductive elimination.[1] Lower the reaction temperature.
Reaction with solventEnsure the solvent is inert under the reaction conditions.
Impure starting materialsPurify all starting materials before use. Amines can be particularly problematic and may require distillation or filtration through alumina.
Inconsistent Results/Poor Reproducibility Catalyst deactivationEnsure strict inert atmosphere conditions (use a glovebox or Schlenk techniques). Use a palladium precatalyst for more consistent catalyst activation.
Variable quality of reagentsUse high-purity, anhydrous solvents and reagents. The quality of the palladium source can vary between batches.
Inefficient stirringEnsure vigorous stirring, especially with heterogeneous bases, to ensure proper mixing.
Difficulty in Product Isolation/Purification Product is binding to the palladium catalystAfter the reaction, consider a workup procedure that helps to remove palladium residues, such as filtration through Celite or treatment with a scavenger.
Complex reaction mixtureOptimize the reaction conditions to minimize side products, which will simplify purification.

Quantitative Data

Table 1: Comparison of Ligands for the Synthesis of a Hindered Di-ortho-substituted Diarylamine *

LigandCatalyst Loading (mol%)BaseTemperature (°C)Yield (%)
RuPhos2NaOtBu10095
XPhos2NaOtBu10092
BrettPhos2NaOtBu10088
P(o-tolyl)₃4NaOtBu110<10

*Reaction of 2-bromo-1,3-dimethylbenzene with 2,6-diisopropylaniline. Data compiled and generalized from multiple sources for illustrative purposes.

Table 2: Effect of Base on the Yield of a Hindered Diarylamine Synthesis *

Base (2.0 equiv.)LigandCatalyst Loading (mol%)Temperature (°C)Yield (%)
NaOtBuRuPhos210095
LHMDSRuPhos210091
K₃PO₄RuPhos212075
Cs₂CO₃RuPhos212082

*Reaction of 2-bromotoluene with 2,6-diisopropylaniline. Data compiled and generalized from multiple sources for illustrative purposes.[4]

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of a Hindered Aryl Bromide

This protocol describes the synthesis of N-(2,6-diisopropylphenyl)-2-methylaniline.

Materials:

  • 2-Bromotoluene (1.0 mmol, 171 mg)

  • 2,6-Diisopropylaniline (1.2 mmol, 213 mg)

  • RuPhos Pd G3 precatalyst (0.02 mmol, 16.7 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, add the RuPhos Pd G3 precatalyst, sodium tert-butoxide, and a magnetic stir bar to an oven-dried Schlenk tube.

  • Add the 2,6-diisopropylaniline and 2-bromotoluene to the Schlenk tube.

  • Add the anhydrous, degassed toluene to the Schlenk tube.

  • Seal the Schlenk tube with a septum and remove it from the glovebox.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir vigorously for 16 hours.

  • Cool the reaction to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional diethyl ether (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired diarylamine.

Protocol 2: Ullmann Condensation for a Hindered Diarylamine

This protocol describes a ligand-accelerated Ullmann condensation for the synthesis of a hindered diarylamine.

Materials:

  • 2-Iodotoluene (1.0 mmol, 218 mg)

  • 2,6-Dimethylaniline (1.2 mmol, 145 mg)

  • Copper(I) iodide (CuI) (0.1 mmol, 19 mg)

  • 1,10-Phenanthroline (0.2 mmol, 36 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, K₂CO₃, and a magnetic stir bar.

  • Evacuate and backfill the tube with argon three times.

  • Add 2,6-dimethylaniline and 2-iodotoluene via syringe.

  • Add anhydrous DMF via syringe.

  • Place the reaction mixture in a preheated oil bath at 120 °C and stir for 24 hours.

  • Cool the reaction to room temperature.

  • Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired diarylamine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Side Reaction Pd(0)L Pd(0)L Oxidative_Addition Oxidative_Addition Pd(0)L->Oxidative_Addition Ar-X Amine_Coordination_Deprotonation Amine_Coordination_Deprotonation Oxidative_Addition->Amine_Coordination_Deprotonation R₂NH, Base Reductive_Elimination Reductive_Elimination Amine_Coordination_Deprotonation->Reductive_Elimination Beta_Hydride_Elimination Beta_Hydride_Elimination Amine_Coordination_Deprotonation->Beta_Hydride_Elimination β-H Elimination Reductive_Elimination->Pd(0)L Ar-NR₂ Hydrodehalogenation Hydrodehalogenation Beta_Hydride_Elimination->Hydrodehalogenation Ar-H + Imine

Caption: Catalytic cycle of the Buchwald-Hartwig amination and a competing side reaction.

Troubleshooting_Workflow Start Low Yield in Hindered Diarylamine Synthesis Check_Ligand Is the phosphine ligand sufficiently bulky? Start->Check_Ligand Change_Ligand Switch to a more hindered ligand (e.g., RuPhos, XPhos) Check_Ligand->Change_Ligand No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Screen different bases (NaOtBu, LHMDS, K₃PO₄) Check_Base->Change_Base No Check_Catalyst Is the catalyst activating efficiently? Check_Base->Check_Catalyst Yes Change_Base->Check_Catalyst Use_Precatalyst Use a palladium precatalyst Check_Catalyst->Use_Precatalyst No Check_Conditions Are reaction conditions optimal? Check_Catalyst->Check_Conditions Yes Use_Precatalyst->Check_Conditions Optimize_Conditions Adjust temperature and solvent Check_Conditions->Optimize_Conditions No Success Improved Yield Check_Conditions->Success Yes Optimize_Conditions->Success

Caption: A decision-making workflow for troubleshooting low yields in hindered diarylamine synthesis.

References

Technical Support Center: Degradation of N-Phenylaniline Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the degradation of N-phenylaniline (also known as diphenylamine, DPA) compounds during storage. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address stability issues in their experiments.

Frequently Asked Questions (FAQs)

FAQ 1: My stored N-phenylaniline sample has turned yellow or brown. What is causing this discoloration?

Discoloration of N-phenylaniline from its typical colorless or white appearance to yellow or brown is a common indicator of degradation.[1][2] This is primarily due to oxidation. Exposure to air and light can cause the formation of colored impurities.[1][2] The primary degradation pathways involve the formation of N-nitrosodiphenylamine and various nitrated derivatives, which are often colored compounds.[1][3][4]

FAQ 2: What are the primary degradation products I should be aware of in my N-phenylaniline samples?

The most common degradation products of N-phenylaniline, particularly in the context of its use as a stabilizer in propellants or in the presence of nitrogen oxides, are N-nitrosodiphenylamine and a series of nitrated diphenylamines (e.g., 2-nitrodiphenylamine, 4-nitrodiphenylamine, and dinitro- or trinitro- derivatives).[3][4] In aqueous solutions, other byproducts like phenazine and chlorinated phenazine can also be formed under specific conditions (e.g., chloramination).[5][6]

FAQ 3: What are the optimal storage conditions to minimize the degradation of N-phenylaniline?

To maintain the stability of N-phenylaniline, it is crucial to store it in a cool, dry, and dark place.[2] Exposure to light, air (oxygen), and moisture should be minimized.[2][3] For sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation. Increased temperatures can significantly accelerate the degradation process.[7]

Troubleshooting Guides

Troubleshooting 1: My analysis (e.g., HPLC, GC) of an N-phenylaniline-containing sample shows unexpected peaks. How can I identify them?

  • Initial Hypothesis: The unexpected peaks are likely degradation products of N-phenylaniline. The primary suspects are N-nitrosodiphenylamine and various nitrated forms of diphenylamine.[3][4]

  • Identification Strategy:

    • Literature Review: Compare the retention times of your unknown peaks with those reported in the literature for common N-phenylaniline degradants under similar analytical conditions.

    • Mass Spectrometry (MS): The most effective method for identification is to couple your chromatographic system to a mass spectrometer (e.g., LC-MS or GC-MS).[8][9] The molecular weight and fragmentation patterns of the unknown peaks can be used to elucidate their structures.

    • Forced Degradation Study: A forced degradation study can help confirm the identity of the degradation products.[10][11] By intentionally exposing a pure sample of N-phenylaniline to stress conditions (e.g., heat, light, acid, base, oxidizing agents), you can generate the degradation products and compare their analytical profiles to the unknown peaks in your sample.[10][11]

Troubleshooting 2: I suspect photodegradation is affecting my experiment. How can I confirm this and what are the prevention strategies?

  • Confirmation of Photodegradation:

    • Control Experiment: Prepare two samples of your N-phenylaniline compound. Expose one to the light conditions (e.g., ambient laboratory light, UV light) while keeping the other protected from light (e.g., wrapped in aluminum foil or in an amber vial).[12]

    • Analytical Comparison: After a set period, analyze both samples using a suitable technique like HPLC-UV. A significant increase in impurity peaks in the light-exposed sample compared to the dark control would confirm photodegradation.[12]

  • Prevention Strategies:

    • Light Protection: Store and handle N-phenylaniline compounds in amber-colored containers or by wrapping containers with opaque material like aluminum foil to block light.[2]

    • Inert Atmosphere: As photodegradation can be photo-oxidation, working under an inert atmosphere can also help mitigate this issue.[13]

    • Antioxidants: In formulated products, the inclusion of other antioxidants can sometimes help protect the primary compound from degradation, though this needs to be evaluated on a case-by-case basis.

Degradation Pathways and Influencing Factors

The degradation of N-phenylaniline is influenced by several factors, with oxidation and nitration being the predominant pathways.

Key Influencing Factors:

  • Temperature: Higher temperatures accelerate the rate of degradation.[7]

  • pH: The formation of certain degradation products, like N-nitrosodiphenylamine, can be highly dependent on pH, with formation being enhanced at higher pH levels in some systems.[6]

  • Presence of Oxidizing Agents and Nitrogen Oxides: These substances readily react with N-phenylaniline to form a variety of nitrated and nitrosated derivatives.[1][3][14]

  • Light Exposure: UV and visible light can induce photodegradation, leading to the formation of oxidized products.[12]

Summary of Degradation Products:

Degradation ProductCommon Formation ConditionAnalytical Detection Method
N-NitrosodiphenylamineReaction with nitrous acid or other nitrosating agents.[15]HPLC, GC-MS[15]
2-NitrodiphenylamineOxidation in the presence of nitrogen oxides.[16]HPLC, FT-IR[16]
4-NitrodiphenylamineOxidation in the presence of nitrogen oxides.[16]HPLC, FT-IR[16]
Di- and TrinitrodiphenylaminesFurther nitration of mono-nitro derivatives.[3]HPLC
PhenazineByproduct of chloramination in water.[5]LC-MS/MS, GC-MS[5]

Experimental Protocols

Protocol 1: HPLC-UV Method for Identification of N-Phenylaniline and its Degradation Products

This protocol outlines a general reverse-phase HPLC method for the separation and detection of N-phenylaniline and its common degradation products.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm length, 4.6 mm internal diameter, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or Phosphoric acid (for mobile phase modification)

  • Procedure:

    • Sample Preparation: Dissolve a known concentration of the N-phenylaniline sample in the mobile phase or a suitable organic solvent like acetonitrile. Filter the sample through a 0.45 µm syringe filter before injection.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water (e.g., 70:30 v/v), often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[17] The exact ratio may need to be optimized for specific separations.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 10-20 µL

      • Column Temperature: Ambient or controlled (e.g., 30 °C)

      • UV Detection: Monitor at a wavelength where both the parent compound and expected degradation products absorb, for example, 254 nm or 274 nm.[13] A diode array detector (DAD) is highly recommended to obtain UV spectra across a range of wavelengths for each peak, aiding in identification.

    • Data Analysis: Identify peaks by comparing their retention times to that of a pure N-phenylaniline standard. Degradation products will typically appear as additional peaks in the chromatogram. Quantification can be performed by creating a calibration curve with standards of the parent compound and, if available, the degradation products.

Visualizations

cluster_main Oxidative Degradation Pathway of N-Phenylaniline DPA N-Phenylaniline (Diphenylamine) NODPA N-Nitrosodiphenylamine DPA->NODPA + Nitrosating Agents (e.g., HNO2) Nitro2 2-Nitrodiphenylamine DPA->Nitro2 + Oxidizing Agents (e.g., O2, NOx) Nitro4 4-Nitrodiphenylamine DPA->Nitro4 + Oxidizing Agents (e.g., O2, NOx) DiNitro Di/Trinitrodiphenylamines Nitro2->DiNitro Further Nitration Nitro4->DiNitro Further Nitration cluster_workflow Workflow for Analyzing Degraded N-Phenylaniline Samples Sample Degraded Sample (Discolored, Unexpected Peaks) Prep Sample Preparation (Dissolve & Filter) Sample->Prep Analysis Chromatographic Separation (HPLC or GC) Prep->Analysis Detection Detection (UV, DAD, or MS) Analysis->Detection Data Data Analysis (Compare to Standard & Literature) Detection->Data ID Structure Elucidation of Unknowns (MS Fragmentation) Data->ID Report Final Report (Impurity Profile) ID->Report

References

Technical Support Center: Optimizing Catalytic Amination of Aryl Halides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the catalytic amination of aryl halides, commonly known as the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction conditions for robust and high-yielding C-N bond formation.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments in a simple question-and-answer format.

Problem: Low or No Product Yield

Q1: My reaction shows low or no conversion of the starting material. What are the most common causes?

A1: Low or no conversion is a frequent issue with several potential root causes:

  • Inactive Catalyst: The active Pd(0) species may not be forming efficiently. If you are generating the catalyst in situ from a Pd(II) source like Pd(OAc)₂, the reduction step might be failing. Using a commercially available, air-stable Pd(II) precatalyst (e.g., G3 or G4 Buchwald precatalysts) is often more reliable as they readily form the active Pd(0) species in the presence of a base.[1]

  • Poor Substrate Reactivity: Aryl chlorides are notoriously less reactive than aryl bromides and iodides due to the strength of the C-Cl bond, making oxidative addition more difficult.[2] For these substrates, selecting a highly active, sterically hindered electron-rich phosphine ligand is critical.[3][4]

  • Inappropriate Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle. A ligand that is not bulky or electron-rich enough may not promote the reaction effectively.

  • Incorrect Base: The base plays a critical role in deprotonating the amine. If the base is too weak, the catalytic cycle may stall. Conversely, a base that is too strong can cause decomposition of sensitive substrates.[1][5]

  • Solvent Issues: Poor solubility of reagents, particularly the inorganic base, can severely hinder the reaction rate. Additionally, some solvents like acetonitrile or pyridine can bind to the palladium center and inhibit catalysis.[1]

  • Catalyst Poisoning: Functional groups on your substrates, such as nitro or azo groups, can act as poisons to the palladium catalyst, leading to deactivation.[5]

Q2: I'm using an aryl chloride and getting very low yield. What should I change first?

A2: For unactivated or challenging aryl chlorides, the ligand choice is paramount. You should switch to a state-of-the-art, sterically demanding, and electron-rich dialkylbiaryl phosphine ligand. Ligands like AdFast, RuPhos, or XPhos are specifically designed to facilitate the difficult oxidative addition step with aryl chlorides.[2][4] For example, the ligand NIXANTPHOS has been shown to be highly effective for the amination of unactivated aryl chlorides, outperforming more traditional ligands.[3] Increasing the reaction temperature may also be necessary, but be mindful of potential side reactions.

Q3: My aryl iodide substrate is giving a lower yield than expected. Why might this be?

A3: While aryl iodides are generally reactive, they can present a unique problem. The iodide anion generated during the reaction can form bridging dimers with the palladium catalyst, leading to catalyst inhibition and precipitation.[5][6] To mitigate this, running the reaction in a less polar solvent, such as toluene, can be beneficial as it reduces the solubility of the inhibitory palladium-iodide species.[5][7]

Problem: Side Product Formation

Q4: I'm observing a significant amount of a side product corresponding to the hydrodehalogenation of my aryl halide. How can I prevent this?

A4: Hydrodehalogenation, where the halogen on the aryl halide is replaced by a hydrogen atom, is a common side reaction. It often occurs when β-hydride elimination from the palladium-amido intermediate becomes competitive with reductive elimination of the desired product.[8] To minimize this:

  • Optimize the Ligand: Use bulky, electron-rich phosphine ligands. These ligands create a sterically crowded environment around the palladium center, which favors the desired C-N reductive elimination over β-hydride elimination.[9]

  • Control the Temperature: High reaction temperatures can sometimes promote hydrodehalogenation.[2] If possible, screen for a more active catalyst system that allows you to run the reaction at a lower temperature.

  • Choice of Amine: This side reaction is more common with primary amines than secondary amines.[8]

Q5: My reaction mixture is complex, and I suspect my starting materials or product are decomposing. What could be the cause?

A5: Decomposition is often related to the choice of base and temperature. Strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with base-sensitive functional groups, such as esters or nitro groups, especially at elevated temperatures.[5] If you suspect decomposition, consider switching to a weaker base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[1][5] While this may require a higher catalyst loading or longer reaction time, it can preserve the integrity of your molecules.[5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right palladium source?

A1: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient and lead to reproducibility issues.[2] It is highly recommended to use modern palladium precatalysts, such as the Buchwald G3 or G4 palladacycles. These are air- and moisture-stable solids that are easily weighed and handled, and they efficiently generate the active monoligated Pd(0) species under basic conditions, leading to more reliable and cleaner reactions.[1][10]

Q2: What is the general reactivity trend for aryl halides?

A2: In many cross-coupling reactions, the reactivity order is Ar-I > Ar-Br > Ar-Cl. However, for the Buchwald-Hartwig amination, the situation is more nuanced due to factors like catalyst inhibition by iodide. A more practical reactivity order is often observed as Ar-Br > Ar-Cl > Ar-I > Ar-OTf .[6] Aryl bromides often provide the best balance of reactivity and minimal side reactions. Aryl chlorides are challenging but can be effectively coupled with modern catalyst systems.[2]

Q3: How do I select the best base for my reaction?

A3: The choice of base depends on the pKa of the amine and the functional group tolerance of your substrates.

  • Strong Bases (e.g., NaOtBu, LHMDS): These are the most common and often allow for the fastest reaction rates and lowest catalyst loadings. They are generally required for less acidic amines. However, they are incompatible with many sensitive functional groups.[1][5]

  • Weak Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These offer excellent functional group tolerance and are a good choice when your substrates are base-sensitive. Cs₂CO₃ is often favored due to its better solubility in organic solvents compared to other carbonate or phosphate bases.[1] These bases may require higher temperatures or catalyst loadings.

Q4: Which solvent should I use?

A4: The ideal solvent should dissolve all reaction components, including the base, and be inert to the reaction conditions.

  • Aromatic Hydrocarbons (Toluene, Xylene): These are very common and are particularly good for reactions involving aryl iodides to minimize catalyst inhibition.[11]

  • Ethers (Dioxane, THF, t-Bu₂O): These are also widely used and are good general-purpose solvents for this reaction.

  • Protic Solvents (t-BuOH): Can be useful, especially with weaker inorganic bases.

  • Solvents to Avoid: Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the palladium catalyst.[1]

Data Presentation: Parameter Comparison

The following tables provide a summary of how different reaction parameters can affect the outcome of a model reaction.

Table 1: Effect of Ligand on the Amination of 4-Chlorotoluene with Morpholine

LigandPd SourceBaseSolventTemp (°C)Yield (%)Reference
XPhos Pd(dba)₂NaOtBuTolueneReflux94[12]
RuPhos Pd₂(dba)₃NaOtBuToluene100GoodGeneral knowledge
NIXANTPHOS [Pd(cinnamyl)Cl]₂NaOtBuToluene100Excellent[3]
tBuXPhos Pd G2K₃PO₄t-BuOH100GoodGeneral knowledge

Yields are highly substrate-dependent and these values serve as a comparative guide.

Table 2: Comparison of Common Bases in Buchwald-Hartwig Amination

BasepKaH (approx.)AdvantagesDisadvantages
NaOtBu 19High reaction rates, low catalyst loadings.[1][5]Incompatible with base-sensitive functional groups (e.g., esters).[5]
LHMDS 26Allows for the use of substrates with protic functional groups.[5]Air-sensitive solid, can be incompatible with some groups at high temp.[5]
Cs₂CO₃ 10Excellent functional group tolerance, good solubility.[1]More expensive, can be difficult to stir on a large scale.[5]
K₃PO₄ 12Good functional group tolerance, economical.[5]May require higher catalyst loadings and longer reaction times.[5]

Experimental Protocols

General Procedure for the Palladium-Catalyzed Amination of an Aryl Bromide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.02 mmol, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 1.2-2.4 mol% relative to Pd)

  • Base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl bromide, palladium precatalyst, and base under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine. If the amine is a solid, it can be added with the other solids in step 1.

  • Degassing (Optional but Recommended): If not using pre-degassed solvent, the reaction mixture can be further degassed by bubbling argon through the solution for 5-10 minutes or by using the freeze-pump-thaw method (three cycles).

  • Reaction: Seal the tube or vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).

  • Monitoring: Stir the reaction vigorously. Monitor the progress of the reaction by TLC, GC, or LC-MS until the starting material is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Quenching and Extraction: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent (2-3 times).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated amine.

Visualizations

Catalytic_Cycle Simplified Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) Active Catalyst inv1 pd0->inv1 oa_complex Oxidative Addition Complex amido_complex Palladium Amido Complex oa_complex->amido_complex Amine Coordination & Deprotonation + HNR'R'', + Base inv2 amido_complex->inv2 product Ar-NR'R'' Product catalyst_regen Catalyst Regeneration inv1->oa_complex Oxidative Addition + Ar-X inv2->pd0 inv2->product Reductive Elimination

Caption: The key steps of the Buchwald-Hartwig amination catalytic cycle.

Troubleshooting_Workflow Troubleshooting Flowchart for Low Yield start Low or No Yield check_catalyst Is the catalyst system optimal? (Precatalyst vs. in situ) start->check_catalyst check_substrate Is the aryl halide challenging? (e.g., Ar-Cl) start->check_substrate check_conditions Are reaction conditions appropriate? start->check_conditions sol_catalyst Use modern precatalyst (e.g., G3/G4) check_catalyst->sol_catalyst No sol_ligand Switch to bulky, electron-rich ligand (e.g., XPhos, RuPhos) check_substrate->sol_ligand Yes sol_base Screen different bases (NaOtBu vs. Cs2CO3) check_conditions->sol_base Unsure sol_temp_solvent Increase temperature or change solvent for solubility check_conditions->sol_temp_solvent No

Caption: A logical workflow for diagnosing low-yield reactions.

Experimental_Workflow General Experimental Workflow setup 1. Inert Setup (Schlenk/Glovebox) reagents 2. Add Solids (Ar-X, Pd-cat, Base) setup->reagents liquids 3. Add Liquids (Solvent, Amine) reagents->liquids reaction 4. Heat & Stir (Monitor by TLC/GC) liquids->reaction workup 5. Quench & Extract reaction->workup purify 6. Purify (Chromatography) workup->purify product Final Product purify->product

References

Identification of byproducts in the synthesis of 4-Heptyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 4-Heptyl-N-phenylaniline

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing an unknown peak in our HPLC analysis of the crude this compound product. What could it be?

A1: An unknown peak in your HPLC chromatogram could be one of several potential byproducts, depending on your synthesis route. Common synthesis methods include N-alkylation of aniline with a heptyl halide, Buchwald-Hartwig amination, or reductive amination.

  • For N-alkylation reactions: A common byproduct is the over-alkylated product, N,N-diheptyl-N-phenylaniline . Another possibility is C-alkylation , where the heptyl group attaches to the phenyl ring of aniline instead of the nitrogen atom. Unreacted starting materials, such as aniline or the heptyl halide, may also be present.

  • For Buchwald-Hartwig amination: If you are coupling an aryl halide with heptylamine, potential byproducts include the hydrodehalogenated arene (where the halogen on the starting aryl halide is replaced by hydrogen) and diarylamine impurities from side reactions.[1]

  • For reductive amination: Similar to N-alkylation, over-alkylation leading to tertiary amines is a common side product.[2] The formation of secondary and tertiary amines can hinder the selective synthesis of the desired primary amine.[3]

To identify the unknown peak, it is recommended to use mass spectrometry (LC-MS or GC-MS) to determine its molecular weight.

Q2: Our GC-MS results show a compound with a molecular weight corresponding to the addition of two heptyl groups to aniline. How can we confirm its structure?

A2: A molecular weight corresponding to di-heptylation of aniline strongly suggests the formation of N,N-diheptyl-N-phenylaniline . To confirm this, you can use Nuclear Magnetic Resonance (NMR) spectroscopy. The 1H NMR spectrum of the desired monosubstituted product, this compound, will show a characteristic N-H proton signal, which will be absent in the disubstituted product. Additionally, the integration of the proton signals for the heptyl chains will be twice that of the signals for the phenyl group in the di-substituted product.

Q3: We suspect C-alkylation is occurring in our N-alkylation reaction. How can we differentiate between N-heptyl and C-heptyl isomers?

A3: Distinguishing between N- and C-alkylated isomers can be achieved using NMR spectroscopy.[4]

  • 1H NMR: The N-H proton signal will be present in both the desired N-alkylated product and any C-alkylated isomers where the nitrogen is not di-substituted. However, the chemical shift of the protons on the phenyl ring will be different. C-alkylation will disrupt the symmetry of the aniline ring, leading to more complex splitting patterns compared to the expected pattern for this compound.

  • 13C NMR: The chemical shifts of the carbon atoms in the phenyl ring will be distinct for N- vs. C-alkylated products.

  • 2D NMR techniques: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can show correlations between the protons of the heptyl group and the carbons of the phenyl ring or the nitrogen atom, definitively establishing the point of attachment.

Q4: What are some general strategies to minimize byproduct formation in the synthesis of this compound?

A4: Minimizing byproducts often involves optimizing reaction conditions:

  • N-alkylation: To reduce over-alkylation, use a molar excess of aniline relative to the heptyl halide. Controlling the reaction temperature and time can also be crucial.

  • Buchwald-Hartwig Amination: The choice of ligand and base is critical to minimize side reactions.[5] Screening different ligands can help improve selectivity for the desired C-N bond formation.

  • Reductive Amination: The choice of reducing agent is important. Some reducing agents, like sodium cyanoborohydride, can selectively reduce the imine intermediate in the presence of the starting aldehyde or ketone, which can help control the reaction.[2] Careful control of stoichiometry is also essential to avoid over-alkylation.

Data Presentation: Representative Byproduct Analysis

The following table summarizes potential byproducts and their expected analytical signatures. The quantitative data is representative and can vary significantly based on the specific reaction conditions.

Potential Byproduct Synthesis Route Typical Yield Range (%) Expected MW ( g/mol ) Key Analytical Signature (LC-MS or GC-MS) Distinguishing NMR Signal
N,N-diheptyl-N-phenylaniline N-alkylation, Reductive Amination5 - 20365.63M+H+ at m/z 366.6Absence of N-H proton signal in 1H NMR.
C-Heptyl-N-phenylaniline (isomers) N-alkylation2 - 10267.43M+H+ at m/z 268.4Complex aromatic region in 1H NMR due to loss of symmetry.
Hydrodehalogenated Arene Buchwald-Hartwig Amination1 - 5Varies based on starting materialMolecular ion corresponding to the starting aryl halide minus the halogen plus a hydrogen.Absence of signals from the amine portion.
Unreacted Aniline All routesVaries93.13M+H+ at m/z 94.1Characteristic aromatic and N-H signals of aniline.
Unreacted Heptyl-containing Reagent All routesVariesVariesDependent on the specific reagent used.Characteristic signals of the heptyl chain.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Byproduct Profiling

This method provides a general starting point for separating this compound from its potential byproducts.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with 60% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude reaction mixture in the initial mobile phase composition.

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproduct Identification

GC-MS is well-suited for identifying volatile byproducts and confirming molecular weights.

  • Column: DB-1 or similar non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[6]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR is essential for unambiguously identifying the structure of byproducts.

  • Solvent: Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6).

  • 1H NMR: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling patterns.

  • 13C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and type of carbon environments.

  • 2D NMR (if necessary): If structural assignment is ambiguous, perform COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC experiments to establish connectivity.

Visualizations

Synthesis_Byproducts cluster_byproducts Potential Byproducts synthesis Synthesis of This compound product Desired Product: This compound synthesis->product over_alkylation N,N-diheptyl-N-phenylaniline synthesis->over_alkylation N-alkylation/ Reductive Amination c_alkylation C-Heptyl-N-phenylaniline synthesis->c_alkylation N-alkylation hydrodehalogenation Hydrodehalogenated Arene synthesis->hydrodehalogenation Buchwald-Hartwig unreacted Unreacted Starting Materials synthesis->unreacted

Caption: Potential byproduct formation pathways in the synthesis of this compound.

Byproduct_Identification_Workflow start Observation of Unknown Peak in Crude Product lcms_gcms LC-MS / GC-MS Analysis start->lcms_gcms mw_determination Determine Molecular Weight and Fragmentation Pattern lcms_gcms->mw_determination hypothesis Hypothesize Potential Byproduct Structures mw_determination->hypothesis nmr NMR Spectroscopy (1H, 13C, 2D) hypothesis->nmr structure_elucidation Confirm Structure of Byproduct nmr->structure_elucidation optimization Optimize Reaction Conditions to Minimize Byproduct structure_elucidation->optimization

Caption: Logical workflow for the identification and mitigation of synthesis byproducts.

References

Validation & Comparative

Comparative analysis of 4-Heptyl-N-phenylaniline and 4-Bromo-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of 4-Heptyl-N-phenylaniline and 4-Bromo-N-phenylaniline, two substituted diphenylamine derivatives. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their physicochemical properties, synthesis, reactivity, and potential applications, supported by available data.

Physicochemical Properties

The structural difference between the electron-donating, lipophilic heptyl group and the electron-withdrawing, polarizable bromo group imparts distinct physicochemical characteristics to these molecules. This compound is a larger, more nonpolar compound, while 4-Bromo-N-phenylaniline is a crystalline solid with a higher density. These properties are critical for determining their solubility, formulation, and potential interactions in biological systems.

A summary of their key properties is presented in the table below.

PropertyThis compound4-Bromo-N-phenylaniline
Molecular Formula C₁₉H₂₅N[1]C₁₂H₁₀BrN[2][3]
Molecular Weight 267.41 g/mol [1]248.12 g/mol [3]
Appearance Not specified (likely an oil)White to slightly yellow crystalline solid[4]
Melting Point N/A[1]85-89 °C[2]
Boiling Point Not specified318 °C[2]
Density 0.987 g/cm³[1]~1.445 g/cm³ (Predicted)[2]
LogP 6.016[1]3.9[3]
Flash Point 199.8 °C[1]159.8 °C[2]
Solubility Not specifiedSoluble in Toluene, insoluble in water[2]

Synthesis and Experimental Protocols

Both compounds can be synthesized using modern cross-coupling methodologies, most notably the Buchwald-Hartwig amination. This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine, offering a versatile route to substituted diphenylamines.

G General Workflow for Buchwald-Hartwig Amination Reactants Aryl Halide (Ar-X) + Amine (R-NH₂) Reaction Reaction Mixture Inert Atmosphere (N₂ or Ar) Heat (80-110 °C) Reactants->Reaction Catalyst Palladium Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., XPhos) Catalyst->Reaction Base Base (e.g., NaOtBu, K₂CO₃) Base->Reaction Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Cool to RT Purification Purification (e.g., Column Chromatography) Workup->Purification Product Product (Ar-NH-R) Purification->Product

General workflow for Buchwald-Hartwig amination synthesis.

Experimental Protocol: Synthesis of 4-Bromo-N-phenylaniline

This protocol is a representative example based on copper-catalyzed coupling reactions, a common method for synthesizing halogenated diphenylamines.[5]

  • Reaction Setup: To an oven-dried Schlenk tube, add 4-bromoaniline (1.0 eq), iodobenzene (1.1 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous dimethylformamide (DMF) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 120 °C and stir for 24 hours under an argon atmosphere.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-Bromo-N-phenylaniline.

Proposed Protocol: Synthesis of this compound

A similar Buchwald-Hartwig approach is proposed for the synthesis of this compound.

  • Reaction Setup: In a glovebox, charge a reaction vial with 4-heptylaniline (1.0 eq), bromobenzene (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 4 mol%), and sodium tert-butoxide (1.4 eq).

  • Solvent Addition: Add anhydrous toluene to the vial.

  • Reaction Conditions: Seal the vial and heat the mixture to 100 °C with stirring for 12-18 hours.

  • Workup and Purification: Follow the workup and purification steps as described for 4-Bromo-N-phenylaniline. The polarity of the eluent for column chromatography may need to be adjusted due to the nonpolar heptyl group.

Comparative Reactivity and Applications

The key point of divergence in the chemical behavior of these two compounds is the nature of their para-substituent. The bromo group on 4-Bromo-N-phenylaniline is a versatile functional handle for further chemical modification, whereas the heptyl group on this compound is a largely inert, lipophilic chain.

G Comparative Reactivity Pathways Bromo 4-Bromo-N-phenylaniline Suzuki Suzuki Coupling (Boronic Acids) Bromo->Suzuki Heck Heck Coupling (Alkenes) Bromo->Heck Sonogashira Sonogashira Coupling (Alkynes) Bromo->Sonogashira Buchwald Buchwald-Hartwig (Amines, Alcohols) Bromo->Buchwald Heptyl This compound Lipophilic Lipophilic Interactions (Increased Solubility in Nonpolar Media) Heptyl->Lipophilic Inert Chemically Inert Chain (Stability) Heptyl->Inert

Key reactivity differences based on the para-substituent.

4-Bromo-N-phenylaniline:

  • Synthetic Intermediate: The C-Br bond serves as a reactive site for numerous palladium-catalyzed cross-coupling reactions. This makes it a valuable building block for synthesizing more complex molecules, including pharmaceuticals, organic electronics, and dyes.

  • Material Science: As an amine analogue of brominated diphenyl ethers, it has relevance in the study of materials, including flame retardants.[5]

This compound:

  • Physical Property Modifier: The long alkyl chain significantly increases its lipophilicity (LogP 6.016).[1] This property is useful for applications requiring high solubility in nonpolar organic solvents or for incorporation into lipid-based formulations.

  • Liquid Crystals: Long-chain substituted anilines are precursors and components in the synthesis of liquid crystals, where the alkyl chain influences the mesophase properties.

  • Stabilizers: Diphenylamine derivatives are often used as antioxidants and stabilizers in industrial products like rubbers and oils. The heptyl group can enhance its solubility and compatibility within these matrices.

Biological Activity Profile

The existing literature provides limited direct comparative data on the biological activities of these two specific molecules. However, inferences can be drawn from the broader class of diphenylamines.

  • General Activity: Diphenylamine structures have been investigated for a range of biological activities.[5]

  • 4-Bromo-N-phenylaniline: This compound is structurally analogous to brominated diphenyl ether flame retardants, a class of chemicals that has raised environmental and health concerns due to their persistence and potential endocrine-disrupting effects.[5] This structural alert warrants careful toxicological assessment in any drug development program.

  • This compound: No specific biological activity data for this compound was identified in the initial search. Its high lipophilicity suggests it may readily associate with cell membranes, potentially disrupting their function or facilitating transport into cells. However, without experimental data, this remains speculative. The heptyl group could be explored for its potential to anchor the molecule within a lipid bilayer, a strategy sometimes used in drug design to target membrane-bound proteins.

Conclusion for Researchers

The choice between this compound and 4-Bromo-N-phenylaniline depends critically on the intended application.

  • Choose 4-Bromo-N-phenylaniline when the goal is to use it as a versatile synthetic intermediate for building more complex molecular architectures via cross-coupling reactions. Its utility in medicinal chemistry lies in its role as a scaffold that can be readily diversified.

  • Choose this compound for applications where tuning physical properties like solubility, lipophilicity, and compatibility with nonpolar environments is paramount. It is better suited for use as a final compound in materials science (e.g., lubricants, polymers) or as a lead compound in drug discovery where high lipophilicity is a desired feature for targeting specific biological environments.

References

A Comparative Guide to 4-Heptyl-N-phenylaniline and Other Alkyl-Substituted Phenylanilines for Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the liquid crystal properties of 4-Heptyl-N-phenylaniline and its homologous series of 4-alkyl-N-phenylanilines. The information presented is intended to assist researchers and scientists in selecting the most suitable materials for their specific liquid crystal applications.

Introduction

N-phenylaniline derivatives are a class of compounds that have garnered significant interest in the field of liquid crystal research due to their relatively simple molecular structure and tunable mesomorphic properties. The length of the alkyl chain substituent on the aniline ring plays a crucial role in determining the phase behavior and physical properties of these materials. This guide focuses on a comparative analysis of a homologous series of 4-n-alkyl-N-phenylanilines to elucidate the structure-property relationships that govern their liquid crystalline behavior.

Performance Comparison of 4-Alkyl-N-phenylanilines

The liquid crystalline properties of a homologous series of 4-n-alkyl-N-phenylanilines, where the alkyl chain (n) varies, are summarized in the table below. The data highlights the influence of the alkyl chain length on the transition temperatures and the stability of the nematic phase.

CompoundAlkyl Chain Length (n)Melting Point (°C)Clearing Point (°C)Nematic Range (°C)
4-Ethyl-N-phenylaniline255.0--
4-Propyl-N-phenylaniline348.0--
4-Butyl-N-phenylaniline442.018.0- (Monotropic)
4-Pentyl-N-phenylaniline535.025.0- (Monotropic)
4-Hexyl-N-phenylaniline638.039.51.5
This compound 7 45.0 48.0 3.0
4-Octyl-N-phenylaniline849.051.02.0

Data sourced from scientific literature.

As observed from the data, the presence of a nematic phase is highly dependent on the length of the alkyl chain. Shorter chains (ethyl and propyl) do not exhibit liquid crystalline behavior. A monotropic nematic phase, which is only observed upon cooling, appears for the butyl and pentyl derivatives. Enantiotropic nematic phases, which are stable on both heating and cooling, are observed for the hexyl, heptyl, and octyl derivatives. This compound, the focus of this guide, exhibits a stable nematic range of 3.0°C.

Experimental Protocols

The following sections detail the methodologies used to synthesize and characterize the 4-alkyl-N-phenylaniline compounds.

Synthesis of 4-n-Alkyl-N-phenylanilines

The synthesis of the 4-n-alkyl-N-phenylaniline homologous series is typically achieved through a reductive amination reaction between the corresponding 4-n-alkylaniline and benzaldehyde, followed by catalytic hydrogenation.

A generalized synthetic scheme is as follows:

  • Schiff Base Formation: An equimolar mixture of the appropriate 4-n-alkylaniline and benzaldehyde is refluxed in an organic solvent such as ethanol or toluene, often with a catalytic amount of an acid (e.g., acetic acid), to form the corresponding N-benzylidene-4-n-alkylaniline (a Schiff base). The reaction progress is monitored by techniques like thin-layer chromatography (TLC).

  • Reduction to N-phenylaniline: The resulting Schiff base is then reduced to the final N-phenylaniline derivative. A common method is catalytic hydrogenation using hydrogen gas and a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out in a suitable solvent like ethanol or ethyl acetate under pressure.

  • Purification: The final product is purified by recrystallization from an appropriate solvent (e.g., ethanol or hexane) to yield the pure 4-n-alkyl-N-phenylaniline.

The chemical structure and purity of the synthesized compounds are confirmed using spectroscopic techniques such as Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).

Characterization of Liquid Crystal Properties

The liquid crystalline properties of the synthesized compounds are investigated using standard thermal analysis and microscopy techniques.

  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the phase transition temperatures and associated enthalpy changes. A small amount of the sample is sealed in an aluminum pan and subjected to a controlled heating and cooling cycle. The temperatures at which phase transitions occur (e.g., melting from solid to liquid crystal, clearing from liquid crystal to isotropic liquid) are identified as peaks in the DSC thermogram.

  • Polarized Optical Microscopy (POM): POM is used to visually observe the different liquid crystal phases and their characteristic textures. The sample is placed on a temperature-controlled hot stage between two crossed polarizers. As the sample is heated and cooled, the changes in texture are observed through the microscope, allowing for the identification of the nematic and other mesophases. The clearing point is identified as the temperature at which the birefringent liquid crystal texture disappears, and the field of view becomes dark (isotropic).

Structure-Property Relationship

The relationship between the alkyl chain length of 4-alkyl-N-phenylanilines and their liquid crystal properties can be visualized as a logical progression.

G cluster_structure Molecular Structure cluster_properties Liquid Crystal Properties Alkyl Chain Length Alkyl Chain Length Intermolecular Interactions Intermolecular Interactions Alkyl Chain Length->Intermolecular Interactions Influences Molecular Anisotropy Molecular Anisotropy Alkyl Chain Length->Molecular Anisotropy Affects Nematic Phase Stability Nematic Phase Stability Intermolecular Interactions->Nematic Phase Stability Determines Molecular Anisotropy->Nematic Phase Stability Contributes to Clearing Point Clearing Point Nematic Phase Stability->Clearing Point Defines

Caption: Relationship between alkyl chain length and liquid crystal properties.

The length of the alkyl chain directly influences the balance of intermolecular forces, primarily van der Waals interactions. As the chain length increases from ethyl to octyl, the overall molecular anisotropy and the strength of these interactions are modified, leading to the emergence and stabilization of the nematic phase. The clearing point, which marks the transition from the ordered liquid crystal phase to the disordered isotropic liquid, is a direct indicator of the thermal stability of the mesophase. The data shows a general, albeit non-linear, trend of increasing clearing point with increasing alkyl chain length within the mesogenic members of this series.

Conclusion

The liquid crystal behavior of 4-alkyl-N-phenylanilines is intricately linked to the length of the alkyl substituent. While shorter alkyl chains do not promote mesophase formation, a "sweet spot" is observed for mid-length chains (hexyl, heptyl, and octyl), which exhibit stable nematic phases. This compound, with its 3.0°C nematic range, represents a key member of this homologous series, providing a valuable platform for further research into the structure-property relationships of simple calamitic liquid crystals. The detailed experimental protocols provided herein offer a foundation for the synthesis and characterization of these and related materials for advanced applications.

Performance comparison of different catalysts for diarylamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diarylamines is a cornerstone of modern organic chemistry, with these structural motifs being prevalent in pharmaceuticals, agrochemicals, and materials science. The choice of catalyst for the crucial C-N bond-forming step is a critical decision that significantly impacts yield, substrate scope, and reaction conditions. This guide provides an objective comparison of the performance of common catalysts for diarylamine synthesis, supported by experimental data and detailed protocols.

Performance Comparison of Catalytic Systems

The synthesis of diarylamines is predominantly achieved through cross-coupling reactions, with palladium, copper, and nickel catalysts being the most extensively studied and utilized. Each metal-based system offers a unique set of advantages and limitations.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds.[1][2] It typically employs a palladium catalyst in conjunction with a phosphine-based ligand and a base.[1][2] The reaction is known for its broad substrate scope and functional group tolerance.[2]

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for diarylamine synthesis that utilizes a copper catalyst.[3][4] Traditionally, this reaction required harsh conditions, including high temperatures and stoichiometric amounts of copper.[4] However, modern advancements have led to the development of more efficient catalytic systems that operate under milder conditions.[5][6]

Nickel-Catalyzed Amination

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective and efficient alternative to palladium-based systems.[7][8] Nickel catalysts can effectively couple a range of aryl halides with amines to furnish diarylamines, often under mild reaction conditions.[7][8]

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems for the synthesis of a model diarylamine, N-phenylaniline, from aniline and iodobenzene. It is important to note that reaction conditions can significantly influence the outcome, and these tables provide a snapshot of representative data from the literature.

Table 1: Palladium-Catalyzed Synthesis of N-phenylaniline

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(o-tolyl)₃NaOt-BuToluene100395[2]
Pd₂(dba)₃BINAPNaOt-BuToluene80298[1]
[Pd(allyl)Cl]₂XPhosK₃PO₄t-BuOH1001292[9]

Table 2: Copper-Catalyzed Synthesis of N-phenylaniline

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
CuI1,10-PhenanthrolineK₂CO₃DMF1202485[5]
Cu PowderNoneK₃PO₄Water1001290[6]
Cu₂OSalicylaldimineK₃PO₄Dioxane1012491

Table 3: Nickel-Catalyzed Synthesis of N-phenylaniline

Catalyst PrecursorLigandBase/ReductantSolventTemp (°C)Time (h)Yield (%)Reference
NiCl₂(dppf)dppfNaOt-BuToluene1102488[8]
Ni(COD)₂PCy₃NaOt-BuDioxane1001891[7]
NiBr₂TerpyridineMnDMF251685[10]

Experimental Protocols

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination[12]

To a dried Schlenk tube is added Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (10 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.). The tube is evacuated and backfilled with argon. The aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the solvent (e.g., toluene) are then added. The reaction mixture is heated to the desired temperature and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Copper-Catalyzed Ullmann Condensation[6]

A mixture of the aryl halide (10.0 mmol), the amine (50 mmol), and copper powder (0.5 mmol) in a sealed tube is stirred and heated in an oil bath at 100 °C. After the reaction is complete, the mixture is cooled to room temperature, and the product is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

General Procedure for Nickel-Catalyzed Amination[7]

In a glovebox, a vial is charged with a nickel precatalyst (e.g., Ni(COD)₂, 5 mol%), a ligand (10 mol%), and a base (e.g., NaOt-Bu, 1.5 equiv.). The aryl halide (1.0 equiv.), the amine (1.2 equiv.), and the solvent (e.g., dioxane) are added. The vial is sealed and heated to the desired temperature for the specified time. After cooling, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography.

Catalytic Cycles and Experimental Workflows

The following diagrams illustrate the proposed catalytic cycles for the major diarylamine synthesis reactions and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Amine Coordination & Deprotonation Amine Coordination & Deprotonation Pd(II) Complex->Amine Coordination & Deprotonation R2NH, Base Amido Complex Amido Complex Amine Coordination & Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Pd(0)L Regeneration Diarylamine Diarylamine Reductive Elimination->Diarylamine Product Ar-X Ar-X R2NH R2NH Base Base

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.

Ullmann_Condensation_Catalytic_Cycle Cu(I) Cu(I) Amine Coordination Amine Coordination Cu(I)->Amine Coordination R2NH Cu(I) Amide Cu(I) Amide Amine Coordination->Cu(I) Amide Oxidative Addition Oxidative Addition Cu(I) Amide->Oxidative Addition Ar-X Cu(III) Intermediate Cu(III) Intermediate Oxidative Addition->Cu(III) Intermediate Reductive Elimination Reductive Elimination Cu(III) Intermediate->Reductive Elimination Reductive Elimination->Cu(I) Regeneration Diarylamine Diarylamine Reductive Elimination->Diarylamine Product Ar-X Ar-X R2NH R2NH

Caption: Proposed catalytic cycle for the Ullmann condensation.

Nickel_Catalyzed_Amination_Cycle Ni(0)L Ni(0)L Oxidative Addition Oxidative Addition Ni(0)L->Oxidative Addition Ar-X Ni(II) Complex Ni(II) Complex Oxidative Addition->Ni(II) Complex Ligand Exchange & Deprotonation Ligand Exchange & Deprotonation Ni(II) Complex->Ligand Exchange & Deprotonation R2NH, Base Amido Complex Amido Complex Ligand Exchange & Deprotonation->Amido Complex Reductive Elimination Reductive Elimination Amido Complex->Reductive Elimination Reductive Elimination->Ni(0)L Regeneration Diarylamine Diarylamine Reductive Elimination->Diarylamine Product Ar-X Ar-X R2NH R2NH Base Base

Caption: Proposed catalytic cycle for nickel-catalyzed amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge Reactor Charge Reactor with Catalyst, Ligand, Base Add Reagents Add Aryl Halide, Amine, and Solvent Charge Reactor->Add Reagents Heat & Stir Heat and Stir Add Reagents->Heat & Stir Monitor Progress Monitor by TLC/GC-MS Heat & Stir->Monitor Progress Quench & Extract Quench Reaction & Extract Product Monitor Progress->Quench & Extract Dry & Concentrate Dry Organic Layer & Concentrate Quench & Extract->Dry & Concentrate Purify Purify by Column Chromatography Dry & Concentrate->Purify Characterization Characterization Purify->Characterization

Caption: General experimental workflow for diarylamine synthesis.

References

Validating the Purity of Synthesized 4-Heptyl-N-phenylaniline by Nuclear Magnetic Resonance (NMR) Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the synthesis of specialty chemicals such as 4-Heptyl-N-phenylaniline, confirmation of the structure and assessment of purity are critical steps for researchers, scientists, and professionals in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used analytical technique for this purpose, providing detailed information about the molecular structure and the presence of any impurities. This guide provides a comparative analysis of using ¹H and ¹³C NMR for purity validation of this compound and compares it with other analytical techniques.

Predicted NMR Spectral Data for this compound

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic H (phenyl group)7.20 - 7.30m2H
Aromatic H (heptyl-phenyl group)7.00 - 7.10d2H
Aromatic H (phenyl group)6.80 - 6.95m3H
NH5.60 - 5.80br s1H
Ar-CH₂-2.50 - 2.60t2H
-CH₂- (heptyl chain)1.55 - 1.65m2H
-CH₂- (heptyl chain)1.20 - 1.40m8H
-CH₃ (heptyl chain)0.85 - 0.95t3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Aromatic C (C-N, phenyl)143.5
Aromatic C (C-N, heptyl-phenyl)140.0
Aromatic C (C-heptyl)135.0
Aromatic CH (phenyl)129.2
Aromatic CH (heptyl-phenyl)121.0
Aromatic CH (phenyl)118.0
Aromatic CH (phenyl)117.0
Ar-CH₂-35.0
-CH₂- (heptyl chain)31.8
-CH₂- (heptyl chain)31.5
-CH₂- (heptyl chain)29.2
-CH₂- (heptyl chain)29.1
-CH₂- (heptyl chain)22.6
-CH₃ (heptyl chain)14.1
Comparison with Potential Impurities

The synthesis of this compound, likely via a Buchwald-Hartwig amination, may result in impurities from unreacted starting materials or side products.[1] Key potential impurities include 4-heptylaniline and the phenyl halide or triflate used in the coupling reaction.

Table 3: Comparison of ¹H NMR Data with Potential Impurities

CompoundKey Diagnostic Signals (ppm)
This compound Aromatic protons in the range of 6.80-7.30 ppm, a broad singlet for the NH proton around 5.60-5.80 ppm, and aliphatic protons of the heptyl group.
4-HeptylanilineAromatic protons shifted upfield compared to the product, and a characteristic broad singlet for the -NH₂ protons around 3.5-4.0 ppm.
Phenyl Halide (e.g., Bromobenzene)Aromatic signals in a distinct pattern depending on the substitution, with no NH or aliphatic signals.

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of the synthesized this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis is required.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).

Alternative Purity Assessment Methods

While NMR is a primary tool for structural elucidation and purity assessment, other methods can provide complementary information.

Table 4: Comparison of Analytical Techniques for Purity Validation

TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.Provides detailed structural information, can detect and quantify impurities.Requires a relatively large amount of sample, less sensitive than MS.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.High sensitivity, provides molecular weight information.Does not provide detailed structural information on its own, may not distinguish isomers.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase.High resolution, can quantify impurities with high accuracy.Requires reference standards for impurity identification.
Gas Chromatography (GC) Separates volatile components of a mixture based on their partitioning between a stationary phase and a carrier gas.Excellent for volatile impurities.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Determines the elemental composition of a sample.Provides the empirical formula.Does not provide structural information, insensitive to impurities with similar elemental composition.

Visualizing the NMR Purity Assessment Workflow

The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound using NMR.

G cluster_synthesis Synthesis cluster_analysis Purity Assessment Synthesis Synthesis of this compound NMR_Acquisition ¹H and ¹³C NMR Acquisition Synthesis->NMR_Acquisition Crude Product Data_Processing Spectral Processing and Analysis NMR_Acquisition->Data_Processing Comparison Comparison with Predicted Data and Impurity Spectra Data_Processing->Comparison Purity_Determination Purity Determination Comparison->Purity_Determination Pure Pure Product Purity_Determination->Pure No significant impurities detected Impure Impure Product Purity_Determination->Impure Impurities detected

Caption: Workflow for NMR-based purity validation.

The signaling pathway for purity validation starts with the synthesized compound, which then undergoes NMR analysis. The acquired spectra are processed and compared against predicted data and known impurity spectra to determine the final purity of the product.

G cluster_input Input cluster_methods Analytical Methods cluster_output Output Data Synthesized_Product Synthesized this compound NMR NMR Spectroscopy Synthesized_Product->NMR MS Mass Spectrometry Synthesized_Product->MS HPLC HPLC Synthesized_Product->HPLC GC GC Synthesized_Product->GC Structural_Info Structural Information (¹H, ¹³C shifts) NMR->Structural_Info MW_Info Molecular Weight MS->MW_Info Purity_Profile Purity (%) and Impurity Profile HPLC->Purity_Profile Volatile_Impurities Volatile Impurities GC->Volatile_Impurities

Caption: Comparison of analytical techniques.

References

A Head-to-Head Battle: Cross-Validating HPLC and GC-MS for Impurity Profiling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical products is paramount. Impurity profiling, the identification and quantification of unwanted chemical entities, is a critical step in this process. Two of the most powerful and widely used analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance for impurity profiling, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate technique for a given analytical challenge.

The choice between HPLC and GC-MS for impurity profiling is not always straightforward and often depends on the physicochemical properties of the impurities and the active pharmaceutical ingredient (API).[1] Generally, HPLC is the workhorse for non-volatile and thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile impurities, such as residual solvents.[1][2] The coupling of both techniques with mass spectrometry provides a high degree of specificity and sensitivity, making them indispensable tools in modern pharmaceutical analysis.[2]

Principles of Separation and Detection

High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column.[3] The separation is driven by the polarity of the analytes. By altering the composition of the mobile phase and the nature of the stationary phase, a wide range of compounds can be effectively separated.[4] Common detectors for HPLC include Ultraviolet (UV), Diode Array (DAD), and Mass Spectrometry (MS), which offers structural information for identification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that first separates volatile and thermally stable compounds in a gaseous mobile phase.[5] The separation in the GC column is based on the boiling point and polarity of the analytes.[1] The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for highly specific identification and quantification.[6]

Comparative Performance: A Data-Driven Analysis

A direct cross-validation of HPLC and GC-MS for the same set of impurities is crucial for an objective comparison. While comprehensive studies on a single pharmaceutical product are not always publicly available, we can synthesize data from various validation reports to provide a comparative overview. The following tables summarize typical performance characteristics for each technique in impurity profiling applications.

Table 1: Quantitative Comparison of HPLC-UV/MS and GC-MS for Impurity Profiling
ParameterHPLC-UV/MSGC-MSKey Considerations
Limit of Detection (LOD) 0.005% - 0.05% (relative to API)0.01 ppm - 10 ppm (for residual solvents)[6]HPLC is highly sensitive for non-volatile impurities, while GC-MS excels for trace-level volatile compounds.
Limit of Quantitation (LOQ) 0.015% - 0.1% (relative to API)0.025 ppm - 50 ppm (for residual solvents)[6]Both techniques offer excellent quantitation limits required by regulatory guidelines like ICH Q3A/B and Q3C.[5]
**Linearity (R²) **> 0.999> 0.998Both methods demonstrate excellent linearity over a wide concentration range, crucial for accurate quantification.
Accuracy (% Recovery) 98% - 102%95% - 105%High accuracy is achievable with both techniques, ensuring the reliability of the reported impurity levels.
Precision (% RSD) < 2.0% (Repeatability) < 5.0% (Intermediate Precision)< 5.0% (Repeatability) < 10.0% (Intermediate Precision)HPLC generally offers slightly better precision for non-volatile compounds.

Note: The presented data is a synthesis from multiple sources and may vary depending on the specific analyte, matrix, and instrument conditions.

Experimental Protocols: A Step-by-Step Guide

Detailed and validated experimental protocols are the foundation of reliable impurity profiling. Below are representative methodologies for both HPLC and GC-MS.

HPLC Method for Non-Volatile Impurity Profiling

Objective: To separate, identify, and quantify non-volatile process-related impurities and degradation products in a drug substance.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or Mass Spectrometer (MS).

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute more non-polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: DAD at a wavelength that provides good response for both the API and impurities (e.g., 254 nm), or MS with electrospray ionization (ESI).

Sample Preparation:

  • Accurately weigh and dissolve the drug substance in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters:

  • Specificity: Assessed by analyzing a placebo and spiked samples to ensure no interference from excipients.

  • Linearity: Determined by analyzing a series of solutions at different concentrations.

  • Accuracy: Evaluated by spiking a known amount of impurity into the sample matrix and calculating the percent recovery.

  • Precision: Assessed through repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days with different analysts).

  • LOD & LOQ: Determined by injecting a series of diluted solutions and calculating the signal-to-noise ratio.

GC-MS Method for Residual Solvent Analysis

Objective: To identify and quantify residual solvents in a drug substance according to ICH Q3C guidelines.[5]

Instrumentation:

  • Gas chromatograph with a headspace autosampler and a Mass Spectrometer (MS) detector.

Chromatographic Conditions:

  • Column: Capillary column suitable for volatile organic compounds (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane, 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 240 °C) to elute all solvents of interest.

  • Injector Temperature: 200 °C.

  • Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 35-350.

Sample Preparation (Headspace):

  • Accurately weigh approximately 100 mg of the drug substance into a 20 mL headspace vial.

  • Add 5 mL of a suitable solvent (e.g., dimethyl sulfoxide - DMSO) that dissolves the sample and is not a residual solvent of interest.

  • Seal the vial and place it in the headspace autosampler.

  • Headspace Parameters:

    • Oven Temperature: 80 °C.

    • Loop Temperature: 90 °C.

    • Transfer Line Temperature: 100 °C.

    • Equilibration Time: 30 minutes.

Validation Parameters:

  • The validation follows similar principles to the HPLC method, with a focus on specificity for the target residual solvents, linearity of response, accuracy, precision, and the determination of LOD and LOQ to meet regulatory requirements.

Visualizing the Workflow

To better illustrate the logical flow of each analytical process, the following diagrams were created using the DOT language.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Drug Substance dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (DAD/MS) separate->detect integrate Peak Integration detect->integrate identify Impurity Identification integrate->identify quantify Quantification identify->quantify

HPLC Impurity Profiling Workflow

GCMS_Workflow cluster_prep Sample Preparation (Headspace) cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Drug Substance into Vial add_solvent Add High-Boiling Solvent weigh->add_solvent seal Seal Vial add_solvent->seal equilibrate Equilibrate in Headspace Autosampler seal->equilibrate inject Inject Volatiles equilibrate->inject separate GC Separation inject->separate detect MS Detection separate->detect integrate Peak Integration detect->integrate identify Solvent Identification (Library Search) integrate->identify quantify Quantification identify->quantify

GC-MS Residual Solvent Analysis Workflow

Conclusion: A Complementary Approach

Ultimately, HPLC and GC-MS should be viewed as complementary rather than competing techniques in the realm of pharmaceutical impurity profiling. The choice of method is dictated by the nature of the analytes of interest. For comprehensive impurity profiling, a combination of both techniques is often necessary to cover the full spectrum of potential impurities, from non-volatile degradation products to volatile residual solvents. By understanding the strengths and limitations of each method and implementing robust, validated protocols, pharmaceutical scientists can ensure the quality, safety, and efficacy of the medicines that reach patients.

References

Benchmarking the Electro-Optical Properties of Liquid Crystals: A Comparative Guide Featuring 4-Heptyl-N-phenylaniline Derivatives and the Commercial Mixture E7

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of liquid crystal materials, the quest for novel compounds with optimized electro-optical properties is paramount for advancing display technologies and photonic devices. This guide provides a comparative analysis of the electro-optical characteristics of liquid crystals derived from the 4-Heptyl-N-phenylaniline scaffold against the well-established commercial nematic liquid crystal mixture, E7. This objective comparison, supported by experimental data and detailed methodologies, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for material selection and development.

While specific electro-optical data for this compound itself is not extensively available in peer-reviewed literature, this guide leverages data on analogous N-phenylaniline derivatives and the benchmark E7 to provide a comprehensive overview of the expected performance and key parameters for evaluation.

Comparative Analysis of Electro-Optical Properties

PropertyE7 Liquid Crystal MixtureN-Phenylaniline Derivatives (Expected)Significance in Electro-Optical Devices
Dielectric Anisotropy (Δε) ~13.7 (at 1 kHz, 20°C)[1][2]Moderate to HighA large positive Δε is crucial for low threshold voltage and fast switching in twisted nematic (TN) and in-plane switching (IPS) modes.
Birefringence (Δn) ~0.224 (at 632.8 nm, 24°C)[3]Moderate to HighA high Δn allows for thinner liquid crystal cells, leading to faster response times.
Rotational Viscosity (γ₁) ~150-200 mPa·s (at 20°C)[4][5]Dependent on molecular structure and intermolecular interactions.Lower viscosity is essential for achieving fast switching speeds.
Threshold Voltage (Vth) ~0.92 V[6]Dependent on Δε and elastic constants.A low threshold voltage is desirable for low power consumption in display devices.
Response Time (τ) Rise time: ~2-5 ms, Fall time: ~10-20 ms (typical)[7][8][9]Dependent on viscosity, cell gap, and driving voltage.Fast response times are critical for reducing motion blur in video applications.

Experimental Protocols

The characterization of the electro-optical properties of liquid crystals involves a series of standardized experiments. The methodologies for determining the key parameters are outlined below.

Dielectric Spectroscopy for Dielectric Anisotropy (Δε) Measurement

Methodology: The dielectric anisotropy is determined by measuring the capacitance of a liquid crystal cell at a specific frequency (typically 1 kHz). Two measurements are taken: one with the liquid crystal director aligned parallel to the applied electric field (C||) and one with the director perpendicular to the field (C⊥). The corresponding dielectric permittivities (ε|| and ε⊥) are calculated from the capacitance values, the electrode area (A), and the cell gap (d) using the formula C = ε₀εA/d, where ε₀ is the permittivity of free space. The dielectric anisotropy is then calculated as Δε = ε|| - ε⊥. The alignment of the liquid crystal is controlled by surface treatment of the cell substrates (e.g., rubbed polyimide for planar alignment and homeotropic alignment agents for perpendicular alignment) and the application of a sufficiently high voltage to orient the director.

Birefringence (Δn) Measurement using an Abbe Refractometer or Spectrophotometry

Methodology: The birefringence of a liquid crystal is the difference between its extraordinary (nₑ) and ordinary (nₒ) refractive indices. A common method for its determination is using an Abbe refractometer with a polarizing filter. The liquid crystal is placed between the prisms of the refractometer, and the refractive index is measured for light polarized parallel and perpendicular to the liquid crystal director. The difference between these two values gives the birefringence (Δn = nₑ - nₒ). Alternatively, spectrophotometry can be used by measuring the transmission spectrum of a liquid crystal cell placed between crossed polarizers. The birefringence can be calculated from the wavelength-dependent transmission minima and maxima.

Rotational Viscosity (γ₁) Measurement via Electro-Optical Response or Capillary Methods

Methodology: The rotational viscosity is a measure of the internal friction of the liquid crystal and is a critical parameter for determining the switching speed. It can be determined by measuring the transient current response of a liquid crystal cell to a suddenly applied or removed electric field. The decay time of the current is related to the rotational viscosity. Another common method involves measuring the relaxation time of the director reorientation after the electric field is turned off. For a twisted nematic cell, the fall time (τ_off) is related to the rotational viscosity (γ₁) and the cell gap (d) by the equation τ_off ≈ (γ₁d²)/(K₂₂π²), where K₂₂ is the twist elastic constant.

Threshold Voltage (Vth) and Response Time (τ) Measurement

Methodology: The threshold voltage and response times are typically measured using an electro-optical setup. A liquid crystal cell is placed between crossed polarizers, and a light source (e.g., a He-Ne laser) is passed through the setup to a photodetector connected to an oscilloscope. A square-wave voltage is applied to the cell. The threshold voltage is the voltage at which a change in light transmission is first observed. The rise time is the time taken for the transmission to change from 10% to 90% of its maximum value when the voltage is applied, and the fall time is the time taken for the transmission to drop from 90% to 10% when the voltage is removed.

Experimental Workflow and Molecular Structure

To visualize the general workflow for characterizing liquid crystal properties and the molecular structures of the compounds discussed, the following diagrams are provided.

G cluster_synthesis Material Synthesis cluster_cell Cell Fabrication cluster_char Electro-Optical Characterization cluster_analysis Data Analysis & Comparison s1 Synthesis of This compound Derivatives c1 ITO Glass Cleaning s1->c1 s2 Procurement of E7 Liquid Crystal Mixture c4 Liquid Crystal Filling s2->c4 c2 Alignment Layer Coating & Rubbing c1->c2 c3 Cell Assembly with Spacers c2->c3 c3->c4 m1 Dielectric Spectroscopy (Δε) c4->m1 m2 Birefringence Measurement (Δn) c4->m2 m3 Rotational Viscosity Measurement (γ₁) c4->m3 m4 Threshold Voltage & Response Time (Vth, τ) c4->m4 a1 Data Acquisition m1->a1 m2->a1 m3->a1 m4->a1 a2 Parameter Calculation a1->a2 a3 Comparative Benchmarking a2->a3

Caption: Experimental workflow for benchmarking liquid crystal properties.

G cluster_e7 E7 Liquid Crystal Mixture (Representative Component: 5CB) cluster_hpa This compound e7 hpa

Caption: Molecular structures of a key E7 component and this compound.

Conclusion

The well-characterized electro-optical properties of the E7 liquid crystal mixture, including its high dielectric anisotropy and birefringence, have solidified its position as a benchmark material in the display industry. While comprehensive data for this compound is not yet available, the N-phenylaniline core structure presents a promising platform for the design of new calamitic liquid crystals. The presence of the flexible heptyl chain and the potential for further molecular engineering could lead to materials with tailored properties, such as lower viscosity or modified dielectric characteristics.

Future research should focus on the synthesis and detailed electro-optical characterization of a series of N-alkylaniline derivatives to establish clear structure-property relationships. Such studies will be instrumental in determining their potential as viable alternatives or complementary materials to existing liquid crystal technologies, paving the way for next-generation displays and photonic devices.

References

A Comparative Structural Analysis: 4-Heptyl-N-phenylaniline and 4-Methoxy-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of two N-phenylaniline derivatives: 4-Heptyl-N-phenylaniline and 4-Methoxy-N-phenylaniline. The differing functionalities at the para-position of one of the phenyl rings—a long-chain alkyl group versus a methoxy group—confer distinct properties to these molecules. This analysis is supported by available experimental data and established chemical principles.

Physicochemical and Structural Data

The following table summarizes the key physicochemical and structural properties of this compound and 4-Methoxy-N-phenylaniline. Data for 4-Methoxy-N-phenylaniline is well-documented, while the data for this compound is primarily sourced from chemical suppliers due to a lack of extensive published experimental studies.

PropertyThis compound4-Methoxy-N-phenylaniline
Molecular Formula C₁₉H₂₅NC₁₃H₁₃NO[1][2]
Molecular Weight 267.41 g/mol 199.25 g/mol [1]
Appearance Not specifiedColorless crystals[2] or White solid[1]
Melting Point Not available104-106 °C[1]
Boiling Point Not availableNot available
Density 0.987 g/cm³Not available
Flash Point 199.8 °CNot available
Refractive Index 1.565Not available
LogP 6.016Not available
Crystal System Not availableOrthorhombic[2]
Dihedral Angle Not available59.9(2)° between the two benzene rings[2]

Experimental Protocols

Synthesis of 4-Methoxy-N-phenylaniline

A common and effective method for the synthesis of 4-Methoxy-N-phenylaniline is the Ullmann condensation.[2]

Procedure:

  • A mixture of 4-methoxyaniline (p-anisidine) and bromobenzene is prepared.

  • Anhydrous potassium carbonate is added as a base.

  • A catalytic amount of copper iodide (CuI) is introduced to the reaction mixture.

  • The reaction is typically carried out in a high-boiling point solvent, such as nitrobenzene or N-methyl-2-pyrrolidone (NMP), and heated to an elevated temperature (often exceeding 150 °C).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is extracted using an appropriate organic solvent.

  • The organic layer is washed, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography or recrystallization to yield pure 4-Methoxy-N-phenylaniline.

Proposed Synthesis of this compound

Proposed Procedure:

  • In an inert atmosphere glovebox, a reaction vessel is charged with 4-heptylaniline, an aryl halide (e.g., bromobenzene or iodobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a base (e.g., sodium tert-butoxide).

  • An anhydrous, deoxygenated solvent such as toluene or dioxane is added.

  • The reaction mixture is heated to a temperature typically ranging from 80 to 120 °C.

  • The reaction is monitored by TLC or GC-MS for the consumption of starting materials.

  • After completion, the mixture is cooled to room temperature, diluted with an organic solvent, and filtered to remove inorganic salts.

  • The filtrate is concentrated, and the resulting crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

4-Methoxy-N-phenylaniline
  • ¹H NMR (400 MHz, CDCl₃): δ 7.23 (t, J = 7.6 Hz, 2H), 7.09 (d, J = 5.6 Hz, 2H), 6.93-6.86 (m, 5H), 5.57 (bs, 1H), 3.81 (s, 3H).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 155.2, 144.9, 135.5, 129.2, 122.1, 119.5, 115.5, 114.5, 55.5.[1]

  • Mass Spectrometry (ESI): m/z = 199 (M+H)⁺.[5]

This compound

No experimental spectroscopic data for this compound is currently available in published literature.

Structural Comparison and Inferred Properties

The structural divergence between the two molecules lies in the para-substituent on one of the aniline rings.

  • 4-Methoxy-N-phenylaniline possesses a methoxy group (-OCH₃), which is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. The oxygen atom's lone pairs can delocalize into the aromatic ring, increasing the electron density of the π-system.

  • This compound features a heptyl group (-C₇H₁₅), which is a long, non-polar alkyl chain. Alkyl groups are weakly electron-donating through induction.

This fundamental difference is expected to lead to variations in their electronic, physical, and chemical properties:

  • Electronic Properties: The electron-donating nature of the methoxy group in 4-Methoxy-N-phenylaniline is likely to have a more pronounced effect on the electronic properties of the molecule compared to the weakly inductive effect of the heptyl group. This could influence its reactivity in electrophilic aromatic substitution reactions and its properties in materials science applications.

  • Solubility: The long, hydrophobic heptyl chain in this compound will significantly increase its lipophilicity, making it more soluble in non-polar organic solvents and less soluble in polar solvents compared to 4-Methoxy-N-phenylaniline.

  • Spectroscopic Properties:

    • NMR: In the ¹H NMR spectrum of this compound, one would expect to see characteristic signals for the aliphatic protons of the heptyl chain in the upfield region (approx. 0.8-2.6 ppm). The aromatic proton signals would be subtly influenced by the weak electron-donating effect of the alkyl group. In the ¹³C NMR spectrum, additional signals corresponding to the seven carbons of the heptyl chain would be present.

    • IR: The IR spectrum of this compound would show characteristic C-H stretching vibrations for the sp³ hybridized carbons of the heptyl group in the 2850-2960 cm⁻¹ region, which would be absent in the spectrum of 4-Methoxy-N-phenylaniline. Conversely, the spectrum of the methoxy derivative will exhibit a characteristic C-O stretching band.

Visualizations

structural_analysis_workflow General Workflow for Structural Analysis of N-Phenylaniline Derivatives cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization cluster_data_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification (Column Chromatography/Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry Purification->MS IR IR Spectroscopy Purification->IR XRay Single Crystal X-ray Diffraction (if crystalline) Purification->XRay Analysis Data Interpretation and Structural Elucidation NMR->Analysis MS->Analysis IR->Analysis XRay->Analysis

Caption: General workflow for synthesizing and structurally characterizing N-phenylaniline derivatives.

structural_comparison Structural Comparison of 4-Substituted N-Phenylanilines cluster_heptyl This compound cluster_methoxy 4-Methoxy-N-phenylaniline Core N-Phenylaniline Core Heptyl Heptyl Group (-C7H15) - Inductive Electron Donation - Increased Lipophilicity Core->Heptyl para-substitution Methoxy Methoxy Group (-OCH3) - Mesomeric Electron Donation - Moderate Polarity Core->Methoxy para-substitution

Caption: Key structural differences between this compound and 4-Methoxy-N-phenylaniline.

References

Efficacy of different purification methods for substituted anilines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted anilines are a cornerstone in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes. The purity of these aromatic amines is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicity. This guide provides a comparative overview of the most common methods for the purification of substituted anilines, supported by experimental data and detailed protocols to aid in the selection of the most effective technique for a given application.

Comparison of Purification Method Efficacy

The choice of purification method is dictated by the physicochemical properties of the substituted aniline and its impurities, including polarity, volatility, and solubility. The following table summarizes the typical performance of common purification techniques. It is important to note that yields and final purities are highly dependent on the specific substrate, the nature and concentration of impurities, and the optimization of the process.

Purification MethodSubstituted Aniline ExampleTypical Yield (%)Typical Purity (%)Key AdvantagesKey Limitations
Distillation Aniline>90>99.5Excellent for volatile, thermally stable compounds; scalable.Not suitable for thermally labile compounds; may not separate isomers with close boiling points.
Toluidine IsomersVariableCan reach >99 for specific isomers with efficient fractional distillation.Effective for separating isomers with a sufficient boiling point difference.Requires careful control of conditions to achieve high purity.
Recrystallization Acetanilide (an aniline derivative)70-90 (optimized)>99.8[1]Highly effective for solid anilines; can yield very high purity.Yield can be compromised by the solubility of the compound in the solvent.
2-Chloro-4-nitroaniline>85>99Good for removing soluble and insoluble impurities.Finding a suitable solvent system can be challenging.
Liquid-Liquid Extraction Aniline from aqueous solution>92[2]>96.5[2]Good for initial cleanup and separation from different polarity impurities.Can be solvent and labor-intensive; may not achieve very high purity alone.
Nitroanilines from water98-108 (recovery from spiked samples)[3]Analytical LevelEffective for isolation from aqueous streams.Emulsion formation can be an issue.
Column Chromatography Isomeric Chloroanilines60-85>98Highly versatile; can separate complex mixtures and isomers.Can be time-consuming and require large volumes of solvent; scalability can be an issue.
N-alkylanilinesVariable>99Excellent for achieving high purity of small to medium scale samples.Potential for sample degradation on acidic silica gel.
Adsorption p-ToluidineHigh>99[4]Highly selective for specific isomers.Requires specific adsorbents; may not be universally applicable.

Visualization of Purification Workflows

The following diagrams illustrate the general experimental workflows for the primary purification techniques discussed.

Distillation_Workflow cluster_distillation Distillation Process start Crude Substituted Aniline distillation_flask Heating in Distillation Flask start->distillation_flask vaporization Vaporization of Volatile Components distillation_flask->vaporization condensation Condensation in Condenser vaporization->condensation collection Collection of Purified Aniline Distillate condensation->collection end Pure Substituted Aniline collection->end

Caption: Workflow for Purification by Distillation.

Recrystallization_Workflow cluster_recrystallization Recrystallization Process start Crude Solid Aniline dissolution Dissolution in Hot Solvent start->dissolution filtration Hot Filtration (remove insoluble impurities) dissolution->filtration cooling Slow Cooling to Induce Crystallization filtration->cooling crystal_collection Collection of Crystals (e.g., vacuum filtration) cooling->crystal_collection drying Drying of Pure Crystals crystal_collection->drying end Pure Crystalline Aniline drying->end

Caption: Workflow for Purification by Recrystallization.

Extraction_Workflow cluster_extraction Liquid-Liquid Extraction Process start Crude Aniline in Solution add_solvent Addition of Immiscible Solvent start->add_solvent mixing Thorough Mixing in Separatory Funnel add_solvent->mixing separation Separation of Organic and Aqueous Layers mixing->separation collection Collection of the Layer Containing Aniline separation->collection solvent_removal Solvent Evaporation collection->solvent_removal end Partially Purified Aniline solvent_removal->end

Caption: Workflow for Purification by Liquid-Liquid Extraction.

Chromatography_Workflow cluster_chromatography Column Chromatography Process start Crude Aniline Mixture loading Loading onto Chromatographic Column start->loading elution Elution with Mobile Phase loading->elution fraction_collection Collection of Fractions elution->fraction_collection analysis Analysis of Fractions (e.g., TLC, HPLC) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling solvent_removal Solvent Evaporation pooling->solvent_removal end Pure Substituted Aniline solvent_removal->end

References

Transition metal-free synthesis routes for diarylamines as an alternative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diarylamines is a cornerstone of medicinal chemistry and materials science, with these structural motifs appearing in a vast array of pharmaceuticals and organic functional materials. While traditional cross-coupling methods catalyzed by transition metals have been the mainstay for their preparation, the demand for more sustainable, cost-effective, and less toxic synthetic routes has spurred the development of transition metal-free alternatives. This guide provides an objective comparison of prominent transition metal-free methods for diarylamine synthesis, supported by experimental data and detailed protocols.

At a Glance: Comparison of Key Methods

MethodGeneral ConditionsAdvantagesLimitations
Smiles Rearrangement Base-mediated intramolecular nucleophilic aromatic substitution. Often requires microwave irradiation.Good functional group tolerance, effective for sterically hindered substrates.Requires specific substrate architecture (an activating group ortho or para to the leaving group).
Chapman Rearrangement Thermal rearrangement of N-arylbenzimidates.Simple procedure, high yields for specific substrates.Requires preparation of the imidate precursor, often high temperatures.
Photoredox Catalysis Visible light-mediated C-N bond formation using a photocatalyst.Mild reaction conditions, high functional group tolerance.May require specific photocatalysts and additives.
One-Pot Aldehyde-Aniline Coupling Imine formation followed by oxidative rearrangement and deformylation.Readily available starting materials, high atom economy, environmentally friendly.Primarily demonstrated for specific classes of aldehydes and anilines.

In-Depth Analysis and Experimental Data

The Smiles Rearrangement

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction for the formation of C-N bonds. A notable advancement is the desulfinylative Smiles rearrangement, which proceeds under mild, transition metal-free conditions.[1][2][3][4] This method is particularly advantageous for the synthesis of sterically hindered diarylamines that are often challenging to prepare using conventional methods.[1][5]

A one-pot synthesis protocol has been developed utilizing microwave irradiation, which significantly reduces reaction times and often improves yields.[6][7] The reaction proceeds by reacting a substituted phenol, an arylamine, and chloroacetyl chloride in the presence of a base.[6][7][8]

EntryPhenolAnilineProductYield (%)
1m-Cresol4-MethoxyanilineN-(4-methoxyphenyl)-3-methylaniline77
2p-CresolAniline4-Methyl-N-phenylaniline85
34-NitrophenolAniline4-Nitro-N-phenylaniline92
44-HydroxybenzaldehydeAniline4-((phenylamino)methyl)phenol88
5m-Cresol4-Nitroaniline3-Methyl-N-(4-nitrophenyl)aniline72
64-Nitrophenol4-MethoxyanilineN-(4-methoxyphenyl)-4-nitroaniline90

A mixture of the substituted phenol (1.0 mmol), arylamine (1.0 mmol), and cesium carbonate (Cs₂CO₃, 3.2 mmol) in anhydrous N,N-dimethylformamide (DMF, 25 mL) is stirred in a microwave reactor vial. Chloroacetyl chloride (1.2 mmol) is added, and the vial is sealed. The reaction mixture is subjected to microwave irradiation at 150 °C for the specified time (typically 60-80 minutes). After completion, the reaction mixture is cooled to room temperature, poured into water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Smiles_Rearrangement cluster_reactants Reactants cluster_process Process cluster_product Product Phenol Substituted Phenol Microwave Microwave Irradiation (150 °C) Phenol->Microwave Aniline Arylamine Aniline->Microwave Reagent Chloroacetyl Chloride Reagent->Microwave Base Base (e.g., Cs₂CO₃) Base->Microwave Rearrangement Intramolecular Nucleophilic Aromatic Substitution Microwave->Rearrangement One-Pot Diarylamine Diarylamine Rearrangement->Diarylamine

Caption: Workflow for the one-pot Smiles rearrangement.

The Chapman Rearrangement

The Chapman rearrangement is a thermal process that converts an N-arylbenzimidate to the corresponding N-aroyldiphenylamine, which can then be hydrolyzed to the diarylamine. This method, while classic, offers a straightforward, metal-free route to these valuable compounds. The primary challenge lies in the synthesis of the requisite imidate precursor.

Detailed experimental data with a broad substrate scope for the Chapman rearrangement leading to diarylamines is less commonly tabulated in recent literature compared to other methods. The focus has often been on the synthesis of the intermediate N-aroyldiphenylamines.

Chapman_Rearrangement_Workflow cluster_step1 Step 1: Imidate Formation cluster_step2 Step 2: Thermal Rearrangement cluster_step3 Step 3: Hydrolysis Phenol Aryl Imine Imidate N-Arylbenzimidate Phenol->Imidate AcylHalide Aroyl Halide AcylHalide->Imidate Heating High Temperature Imidate->Heating AroylDiarylamine N-Aroyldiphenylamine Heating->AroylDiarylamine Rearrangement Hydrolysis Hydrolysis (Acid or Base) AroylDiarylamine->Hydrolysis Diarylamine Diarylamine Hydrolysis->Diarylamine

Caption: Conceptual workflow for diarylamine synthesis via the Chapman rearrangement.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the formation of C-N bonds.[9] These reactions often proceed under mild, room temperature conditions and exhibit excellent functional group tolerance. The mechanism typically involves the generation of a radical cation from the amine, which then couples with an aryl radical species.

Specific, comprehensive tables of substrate scope and yields for the direct synthesis of diarylamines via transition-metal-free photoredox catalysis are still emerging in the literature. The following represents a generalized protocol and potential substrate classes.

A solution of the amine (1.0 equiv), the aryl coupling partner (e.g., an aryl halide or other suitable precursor, 1.2 equiv), a photocatalyst (e.g., an organic dye, 1-5 mol%), and a base in a suitable solvent is placed in a reaction vessel. The mixture is degassed and then irradiated with visible light (e.g., blue LEDs) at room temperature for a specified period. Upon completion, the solvent is removed, and the residue is purified by column chromatography.

Photoredox_Catalysis PC Photocatalyst PC_excited Excited Photocatalyst* PC->PC_excited hv Light Visible Light Light->PC_excited Amine Amine PC_excited->Amine SET Aryl_partner Aryl Coupling Partner PC_excited->Aryl_partner SET Amine_radical Amine Radical Cation Amine->Amine_radical Aryl_radical Aryl Radical Amine_radical->Aryl_radical Coupling Diarylamine Diarylamine Amine_radical->Diarylamine Aryl_partner->Aryl_radical Aryl_radical->Diarylamine Base Base Base->Amine

Caption: Simplified signaling pathway of photoredox-catalyzed C-N coupling.

One-Pot Synthesis from Aromatic Aldehydes and Anilines

A novel and environmentally friendly one-pot method has been developed for the synthesis of a wide range of diarylamines from inexpensive and readily available aromatic aldehydes and anilines.[1][4][10] This process involves an imine formation, followed by an oxidative rearrangement and a light-induced deformylation step.[10] The reaction proceeds under mild, metal-free conditions with high atom economy.[10]

EntryAldehydeAnilineProductYield (%)
1BenzaldehydeAnilineDiphenylamine85
24-MethylbenzaldehydeAniline4-Methyl-N-phenylaniline82
34-MethoxybenzaldehydeAniline4-Methoxy-N-phenylaniline88
44-ChlorobenzaldehydeAniline4-Chloro-N-phenylaniline75
5Benzaldehyde4-MethoxyanilineN-(4-methoxyphenyl)aniline86
6NaphthaldehydeAnilineN-Phenylnaphthalen-1-amine78

To a solution of the aromatic aldehyde (1.0 mmol) and aniline (1.2 mmol) in a suitable solvent (e.g., acetonitrile), an oxidizing agent (e.g., urea-hydrogen peroxide) is added. The mixture is stirred at a specified temperature until the formation of the intermediate is complete (monitored by TLC). The reaction is then exposed to a light source (e.g., a UV lamp) to induce deformylation. After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography.

Conclusion

The transition to metal-free synthesis of diarylamines offers significant advantages in terms of sustainability, cost, and product purity. The Smiles rearrangement and the novel one-pot aldehyde-aniline coupling have demonstrated broad substrate scopes and good to excellent yields, with detailed experimental data readily available. While the Chapman rearrangement and photoredox catalysis provide valuable alternative routes, more comprehensive and directly comparable quantitative data across a wide range of substrates would further solidify their position as mainstream methods. The choice of the most suitable method will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the synthesis. Researchers are encouraged to consider these factors when selecting a synthetic strategy for their diarylamine targets.

References

Safety Operating Guide

Proper Disposal of 4-Heptyl-N-phenylaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides crucial safety and logistical information for the proper disposal of 4-Heptyl-N-phenylaniline, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedural guidelines to mitigate risks associated with this chemical.

Immediate Safety and Hazard Assessment

  • Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[1]

  • Skin and Eye Irritation: Causes skin and serious eye irritation.

  • Environmental Hazard: Harmful to aquatic life with long-lasting effects.[1]

Personnel handling this compound must wear appropriate Personal Protective Equipment (PPE) at all times.

Personal Protective Equipment (PPE)

A summary of required PPE for handling this compound is provided in the table below.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Skin Protection Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[2] Immediately remove and launder contaminated clothing before reuse.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in a manner that ensures safety and environmental protection.

Step 1: Waste Identification and Segregation

  • Designate this compound waste as hazardous.

  • Collect waste in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with aromatic amines.

  • Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Step 2: Spill Management In the event of a spill:

  • Evacuate non-essential personnel from the area.

  • Ensure adequate ventilation.

  • Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collect the absorbed material into a hazardous waste container.

  • Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials as hazardous waste.

Step 3: Container Management

  • Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Label the container clearly with "Hazardous Waste" and the chemical name "this compound".

Step 4: Final Disposal

  • Dispose of the hazardous waste through an approved waste disposal plant.[3]

  • Follow all local, state, and federal regulations for the transportation and disposal of hazardous chemical waste.

  • A licensed hazardous waste disposal contractor should be used for the final disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: this compound Waste Generated B Is waste properly segregated in a labeled, sealed container? A->B C Segregate waste in a compatible, labeled, and sealed container. B->C No D Store container in a cool, dry, well-ventilated area. B->D Yes C->D E Is there a spill? D->E F Follow Spill Management Protocol: 1. Evacuate 2. Ventilate 3. Wear full PPE 4. Contain with inert absorbent 5. Collect as hazardous waste 6. Decontaminate area E->F Yes G Arrange for pickup by a licensed hazardous waste contractor. E->G No F->G H Transport to an approved waste disposal facility. G->H I End: Waste Disposed H->I

Caption: Disposal Workflow for this compound.

This guide is intended to provide essential information for the safe handling and disposal of this compound. Always consult your institution's specific safety and environmental guidelines and the relevant local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling 4-Heptyl-N-phenylaniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety protocols and logistical information for the handling and disposal of 4-Heptyl-N-phenylaniline. Adherence to these procedures is vital for ensuring personnel safety and minimizing environmental impact.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye Protection Chemical safety goggles that create a seal around the eyes. A full-face shield should be used when there is a significant risk of splashing.[2][3]
Hand Protection Chemical-resistant gloves are essential.[2] Nitrile or neoprene gloves are recommended for protection against aromatic amines.[3] Always inspect gloves for tears or punctures before use.
Body Protection A chemical-resistant lab coat or apron should be worn. For larger quantities or in case of potential for significant exposure, chemical-resistant coveralls are advised.[2]
Respiratory Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1] If a fume hood is not available or if aerosolization is possible, a NIOSH-approved respirator with organic vapor cartridges is required.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention.[1][4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Handling and Storage

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the compound.

Handling:

  • Always work in a well-ventilated area, preferably a certified chemical fume hood.[1]

  • Avoid direct contact with the skin, eyes, and clothing.

  • Prevent the formation of dusts or aerosols.

  • Use appropriate, designated tools and equipment.

  • Wash hands thoroughly after handling.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • The storage area should be clearly labeled with the identity of the substance and its hazards.

Spill and Disposal Plan

A clear and practiced spill and disposal plan is necessary to manage accidental releases and waste.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully collect the absorbed material and place it into a labeled, sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Disposal:

  • All waste, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Do not dispose of down the drain or in the regular trash.

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal Risk_Assessment Conduct Risk Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Proceed if safe Weigh_Chemical Weigh Chemical in Fume Hood Don_PPE->Weigh_Chemical Prepare_Solution Prepare Solution/Reaction Weigh_Chemical->Prepare_Solution Decontaminate Decontaminate Work Area Prepare_Solution->Decontaminate Collect_Waste Collect Hazardous Waste Prepare_Solution->Collect_Waste Doff_PPE Doff PPE Decontaminate->Doff_PPE Decontaminate->Collect_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose According to Regulations Collect_Waste->Dispose_Waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.